5-Iodo-6-methylpyrimidin-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNGJGWIEPTDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346957 | |
| Record name | 5-iodo-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-74-1 | |
| Record name | 5-iodo-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 5-Iodo-6-methylpyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-Iodo-6-methylpyrimidin-4-ol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and chemical biology by consolidating essential data, outlining detailed experimental protocols for property determination, and contextualizing the compound's potential biological relevance based on its structural class.
Core Physicochemical Data
This compound, identified by the CAS Number 7752-74-1, is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of an iodine atom and a methyl group to the pyrimidin-4-ol core significantly influences its electronic and steric properties, which in turn dictate its physical, chemical, and biological characteristics.
A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data, such as the melting point, are experimentally determined, other values, including the boiling point, density, and pKa, are currently based on computational predictions.[2]
| Property | Value | Source |
| Molecular Formula | C5H5IN2O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| CAS Number | 7752-74-1 | [1] |
| Melting Point | 238-239 °C | [2] |
| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [2] |
| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.92 ± 0.50 | [2] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [2] |
Experimental Protocols for Physicochemical Characterization
Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard methodologies that can be employed to validate the predicted properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Method [3][4][5]
-
Sample Preparation: The crystalline this compound sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[3]
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The recorded range constitutes the melting point of the substance.
Caption: A generalized workflow for determining the melting point of a solid organic compound.
Aqueous Solubility Determination
Solubility in aqueous media is a fundamental property that affects a drug's absorption and distribution.
Methodology: Shake-Flask Method [6][7][8]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A precisely measured aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which influences its solubility, permeability, and target binding.
Methodology: Potentiometric Titration [9][10][11][12][13]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to exclude atmospheric carbon dioxide.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized. This can be accurately calculated from the first or second derivative of the titration curve.
LogP Determination
The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method [14][15][16][17][18]
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound in the public domain, the pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors.[19][20][21][22] In particular, substituted pyrimidines have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR).[23][24][25][26][27][28]
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, regulates the transition from the G1 to the S phase of the cell cycle and S-phase progression.[29][30] Aberrant CDK2 activity is implicated in the uncontrolled proliferation of cancer cells, making it an attractive target for anticancer drug development.[23][31] Given that numerous pyrimidine derivatives have been developed as CDK inhibitors, it is plausible that this compound could exhibit inhibitory activity against CDK2.
The binding of a small molecule inhibitor to the ATP-binding pocket of CDK2 would prevent the phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb). This inhibition would lead to cell cycle arrest at the G1/S checkpoint, thereby halting cell proliferation.
Caption: A diagram illustrating the role of CDK2 in the G1/S cell cycle transition and the hypothetical inhibitory action of this compound.
Conclusion
This compound is a compound with defined structural features and physicochemical properties that suggest its potential for further investigation in drug discovery. This guide has provided a consolidated source of its known and predicted properties, along with standardized experimental protocols for their validation. While its biological activity remains to be experimentally determined, its structural similarity to known kinase inhibitors, particularly those targeting CDKs, suggests a promising avenue for future research into its antiproliferative effects. The methodologies and conceptual framework presented herein are intended to facilitate and guide such investigations.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound CAS#: 7752-74-1 [amp.chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. store.astm.org [store.astm.org]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 24. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 27. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 28. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 29. incyclixbio.com [incyclixbio.com]
- 30. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Iodo-6-methylpyrimidin-4-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Iodo-6-methylpyrimidin-4-ol, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a verified synthesis protocol, and a discussion of its potential biological significance within the broader context of iodinated pyrimidines.
Core Compound Properties
This compound is a solid, yellow-to-brown organic compound. Its core structure is a pyrimidine ring, a foundational scaffold in numerous biologically active molecules, including nucleobases. The presence of an iodine atom at the C5 position significantly influences its chemical reactivity and potential for biological interactions.
Data Presentation: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 7752-74-1 | [1][2][3] |
| Molecular Formula | C5H5IN2O | [1][2][4] |
| Molecular Weight | 236.01 g/mol | [1][2][4] |
| Melting Point | 238-239 °C | [1] |
| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [1] |
| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.92 ± 0.50 | [1] |
| Appearance | Yellow to brown solid | [1] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) in a dark place. | [1][4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the electrophilic iodination of a pyrimidine precursor. The following protocol provides a detailed methodology for its preparation.
Synthesis of this compound
A general and effective procedure for the synthesis of 5-Iodo-6-methylpyrimidin-4(1H)-one involves the direct iodination of 6-methylpyrimidin-4(3H)-one using N-iodosuccinimide (NIS) as the iodine source.[1]
Experimental Protocol:
-
Starting Material: 6-methylpyrimidin-4(3H)-one (commercially available).
-
Reagent: N-iodosuccinimide (NIS).
-
Solvent: Acetic acid.
Procedure:
-
In a suitable reaction vessel, dissolve 70 g (0.64 mol) of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature.
-
To this solution, add 127 g (0.56 mol) of N-iodosuccinimide (NIS) in batches over a period of 15 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 30 hours).
-
Upon completion of the reaction, dilute the mixture with water.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Dry the final product under a vacuum to yield 90 g (60% yield) of this compound.[1]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Biological and Pharmacological Context
While specific biological data for this compound is not extensively available in the public domain, the broader class of pyrimidine derivatives is of significant interest in drug discovery.[5] Pyrimidine scaffolds are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
The introduction of an iodine atom at the C5 position can modulate the biological activity of the pyrimidine ring. For instance, some iodinated pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for bacterial growth, making them potential antibacterial agents.[6][7] Other studies have explored novel pyrimidine derivatives as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines.[5][8][9]
Given the established importance of this class of compounds, this compound represents a valuable candidate for biological screening to explore its potential therapeutic applications.
Proposed Biological Screening Workflow
Caption: A generalized workflow for the biological evaluation of a novel pyrimidine derivative.
Signaling Pathway Context
While a specific signaling pathway for this compound has not been elucidated, many aminopyrimidine derivatives are known to target protein kinases. For example, some pyrimidine-based drugs function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer progression.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrimidine-based anticancer agents.
Conclusion
This compound is a readily synthesizable pyrimidine derivative. While its specific biological functions are yet to be fully explored, its structural features, particularly the presence of the C5-iodo-pyrimidine motif, make it a compound of significant interest for further investigation in drug discovery programs. The provided synthesis protocol and proposed screening workflows offer a solid foundation for researchers to explore the therapeutic potential of this and related molecules.
References
- 1. This compound CAS#: 7752-74-1 [amp.chemicalbook.com]
- 2. CAS:7752-74-1 FT-0696101 this compound Product Detail Information [finetechchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. rjptonline.org [rjptonline.org]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of 5-Iodo-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5-Iodo-6-methylpyrimidin-4-ol, a halogenated pyrimidine derivative. The document covers its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol. The information is structured to be a valuable resource for professionals in chemical research and drug development.
Chemical Structure and Nomenclature
This compound exists in a tautomeric equilibrium with its keto form, 5-Iodo-6-methylpyrimidin-4(1H)-one. This is a common characteristic of hydroxypyrimidines.
-
Synonyms: this compound[1]
The diagram below illustrates the key chemical identifiers and the structure of the compound.
Caption: Chemical structure and key identifiers of this compound.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 236.01 g/mol | [1][2] |
| Melting Point | 238-239 °C | [3] |
| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [3] |
| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 7.92 ± 0.50 | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2–8 °C. | [2] |
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found in the provided search results, a representative synthesis can be proposed based on the synthesis of structurally similar compounds, such as 5-iodo-2-(methylthio)pyrimidin-4(3H)-one.[4] The common method for iodinating such pyrimidine rings is through electrophilic substitution using an iodinating agent like N-Iodosuccinimide (NIS).
Proposed Synthesis of this compound
This protocol describes a plausible method for the iodination of 6-methylpyrimidin-4-ol.
Objective: To synthesize this compound from 6-methylpyrimidin-4-ol.
Materials:
-
6-methylpyrimidin-4-ol (starting material)
-
N-Iodosuccinimide (NIS)
-
Chloroform (or other suitable aprotic solvent)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve 6-methylpyrimidin-4-ol in chloroform in a round-bottom flask.
-
Add N-Iodosuccinimide (NIS) to the solution (typically 1.1 equivalents).
-
Heat the reaction mixture (e.g., to 70 °C) and stir for several hours (e.g., 2 hours), monitoring the reaction progress by TLC or LC-MS.[4]
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Add Ethyl Acetate (EtOAc) to the residue and wash the organic layer with water to remove succinimide and any remaining NIS.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Quality Control: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC.[5]
The workflow for this proposed synthesis is visualized in the diagram below.
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications and Biological Activity
The search results did not contain specific information regarding the biological activity or signaling pathways associated with this compound. However, pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[6][7][8] The introduction of an iodine atom can significantly modulate the biological activity, metabolic stability, and binding affinity of a molecule, making this compound a person of interest for screening in various drug discovery programs. Further research is required to elucidate its specific biological functions.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 5-IODO-6-HYDROXY-2-METHYLTHIO-PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound,7752-74-1-Amadis Chemical [amadischem.com]
- 6. Phytochemical Fingerprinting and In Vitro Antimicrobial and Antioxidant Activity of the Aerial Parts of Thymus marschallianus Willd. and Thymus seravschanicus Klokov Growing Widely in Southern Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Iodo-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Iodo-6-methylpyrimidin-4-ol (CAS No. 7752-74-1) is a substituted pyrimidinone.[1][2][3] The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleobases and various therapeutic agents. The introduction of an iodine atom and a methyl group to the pyrimidin-4-ol core can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug development, process chemistry, and material science.
Solubility dictates the bioavailability of a drug candidate, affects the ease of its formulation, and is a key factor in designing purification and crystallization processes. A thorough understanding of a compound's solubility in various solvents is therefore paramount for its successful application.
This guide provides a standardized approach to determining the solubility of this compound, enabling researchers to generate the specific data required for their work.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for designing solubility experiments and for the interpretation of results.
| Property | Value |
| CAS Number | 7752-74-1 |
| Molecular Formula | C5H5IN2O |
| Molecular Weight | 236.01 g/mol |
| Appearance | Yellow to brown solid[2] |
| Melting Point | 238-239 °C[2] |
| Boiling Point (Predicted) | 245.5 ± 43.0 °C[2] |
| Density (Predicted) | 2.19 ± 0.1 g/cm³[2] |
| pKa (Predicted) | 7.92 ± 0.50[2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[1] |
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been found in a comprehensive search of scientific literature and chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Dichloromethane | |||
| Chloroform | |||
| Ethyl Acetate | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Acetonitrile | |||
| Tetrahydrofuran (THF) | |||
| Toluene | |||
| Hexane |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like this compound. This protocol is based on the widely used shake-flask method.
4.1. Materials and Equipment
-
This compound
-
A selection of organic solvents (as listed in Table 1)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in mg/mL or other appropriate units.
-
4.3. Qualitative Solubility Assessment
For a rapid, preliminary assessment of solubility, a simple test can be performed.[4][5][6]
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.
-
Observe whether the compound dissolves completely. This can provide a qualitative understanding of solubility (e.g., soluble, partially soluble, insoluble).
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
Spectroscopic and Spectrometric Characterization of 5-Iodo-6-methylpyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 5-Iodo-6-methylpyrimidin-4-ol (CAS No. 7752-74-1). The information detailed herein is essential for the unambiguous identification, purity assessment, and structural elucidation of this key pyrimidine derivative, which holds potential as a building block in medicinal chemistry and drug discovery. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data from closely related structures.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-Pyrimidinol, 5-iodo-6-methyl-
-
CAS Number: 7752-74-1
-
Molecular Formula: C₅H₅IN₂O
-
Molecular Weight: 236.01 g/mol
-
Appearance: Yellow to brown solid.[1]
-
Melting Point: 238-239 °C.[1]
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N1-H (or N3-H) |
| ~11.0 - 12.0 | br s | 1H | OH |
| ~8.0 | s | 1H | C2-H |
| ~2.4 | s | 3H | C6-CH ₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 |
| ~158 | C2 |
| ~155 | C6 |
| ~75 | C5 |
| ~20 | C6-C H₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad signals for NH and OH protons are due to tautomerism and hydrogen bonding and may be exchangeable with D₂O.
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | O-H and N-H stretching |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1670 | Strong | C=O stretching (amide I) |
| ~1600 | Medium | C=N and C=C stretching |
| ~1450 | Medium | CH₃ bending |
| ~1200 | Medium | C-N stretching |
| ~600 - 500 | Weak | C-I stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show the molecular ion peak corresponding to its molecular weight. The EPA/NIH mass spectral database confirms the molecular weight of 236 for this compound.[2] Predicted m/z values for various adducts are also available.
Table 4: Mass Spectrometry Data
| m/z | Ion | Source |
| 236 | [M]⁺ | EPA/NIH Mass Spectral Database.[2] |
| 236.95194 | [M+H]⁺ | Predicted (PubChemLite). |
| 258.93388 | [M+Na]⁺ | Predicted (PubChemLite). |
| 234.93738 | [M-H]⁻ | Predicted (PubChemLite). |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic and spectrometric data presented above.
Synthesis of this compound
A general procedure for the synthesis of 5-iodo-6-methylpyrimidin-4(1H)-one involves the reaction of 6-methylpyrimidin-4(3H)-one with N-iodosuccinimide (NIS) in acetic acid at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is precipitated by the addition of water, collected by filtration, and washed with aqueous sodium thiosulfate to remove any remaining iodine. The final product is then dried under a vacuum.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, due to the potential for tautomerism and the presence of exchangeable protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
IR Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the key spectroscopic and spectrometric features of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this compound in a laboratory setting.
References
Unlocking the Therapeutic Potential of Substituted Pyrimidin-4-ols: A Technical Guide for Researchers
Introduction
Substituted pyrimidin-4-ols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives have been successfully developed into a wide array of therapeutic agents.[1] This technical guide provides an in-depth overview of the research applications of substituted pyrimidin-4-ols, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their roles as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Applications: Targeting Key Signaling Pathways
Substituted pyrimidin-4-ols and their bioisosteres have emerged as a promising scaffold for the development of novel anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3]
Kinase Inhibition
Many pyrimidine derivatives have been designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases.[4]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[2] Its aberrant activity is a hallmark of many cancers. Substituted pyrimidines, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, have been identified as potent and selective CDK2 inhibitors.[5][6] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[5]
The signaling pathway of CDK2 inhibition is depicted below:
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[7][8] Dysregulation of this pathway is implicated in various cancers.[9] Pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent inhibitors of FGFRs, demonstrating significant antitumor activity.[9]
A simplified representation of the FGFR signaling pathway and its inhibition is shown below:
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative substituted pyrimidine derivatives.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | A2780 (Ovarian) | 0.158 | [10] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | MV4-11 (Leukemia) | 0.127 - 0.560 | [5] |
| Pyrrolo[2,3-d]pyrimidines | FGFR1 | SNU-16 (Gastric) | Not specified | [9] |
| Pyrido[2,3-d]pyrimidines | EGFR | A-549 (Lung) | Not specified | [11] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Not specified | MCF-7 (Breast) | 11 | [12] |
| 4-aminopyrazolo[3,4-d]pyrimidines | Not specified | MOLT-4 (Leukemia) | 1.58 - 2.0 | [13] |
Antimicrobial Applications
The pyrimidine nucleus is a common feature in many antimicrobial agents.[14] Substituted pyrimidin-4-ols and their thio-analogs have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][15]
Mechanism of Action
While the exact mechanisms can vary, some pyrimidine derivatives are known to interfere with microbial metabolic pathways, such as folic acid biosynthesis, or inhibit essential enzymes.[16] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrimidine ring.[15]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected substituted pyrimidine derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-thioxodihydropyrido[2,3-d]pyrimidines | Staphylococcus aureus | 0.49 - 3.9 | [5] |
| 2-thioxodihydropyrido[2,3-d]pyrimidines | Aspergillus fumigatus | 31.25 | [5] |
| 4,6-disubstituted pyrimidines | Bacillus subtilis | Not specified | [17] |
| 4,6-disubstituted pyrimidines | Pseudomonas aeruginosa | Not specified | [17] |
| Pyrimidin-2-ol/thiol/amine derivatives | S. aureus | 0.87 (µM/ml) | [14] |
| Pyrimidin-2-ol/thiol/amine derivatives | E. coli | 0.91 (µM/ml) | [14] |
Anti-inflammatory and Antiviral Applications
Substituted pyrimidines have also been investigated for their anti-inflammatory and antiviral properties.
Anti-inflammatory Activity
Certain pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes.[18] For instance, some pyrimidine derivatives have shown selective COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4]
Antiviral Activity
The structural similarity of pyrimidines to the building blocks of viral nucleic acids makes them attractive candidates for antiviral drug development.[1] Pyrimidine derivatives have been reported to exhibit activity against various viruses, including human coronavirus 229E (HCoV-229E) and Herpes Simplex Virus type-1 (HSV-1).[19][20]
Experimental Protocols
This section provides generalized experimental protocols for the synthesis and biological evaluation of substituted pyrimidin-4-ols, based on methodologies reported in the literature.
General Synthesis of Substituted Pyrimidin-4-ols
A common method for the synthesis of substituted pyrimidin-4-ols involves the cyclocondensation of a β-keto ester with an amidine derivative.
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
Amidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add the amidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add the β-keto ester dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
The precipitated product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).
The general workflow for the synthesis and evaluation of these compounds can be visualized as follows:
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity and inhibition is observed as an increase in luminescence.[21]
Materials:
-
Recombinant kinase (e.g., CDK2)
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (substituted pyrimidin-4-ols) dissolved in DMSO
-
ATP detection reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-kinase control.
-
Prepare a kinase reaction mixture containing the kinase, peptide substrate, and ATP in the assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the controls and determine the IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds dissolved in a suitable solvent.
-
Bacterial or fungal culture.
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
96-well microtiter plates.
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Substituted pyrimidin-4-ols and their derivatives constitute a highly valuable and versatile scaffold in modern drug discovery. Their proven efficacy in targeting a range of diseases, particularly cancer and microbial infections, underscores their therapeutic potential. The ability to readily modify the pyrimidine core allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide provides a foundational understanding for researchers to explore and exploit the rich chemical and biological diversity of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and 1,2,3,4-tetrahydro- pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Activity of Iodinated Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated pyrimidine derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of an iodine atom into the pyrimidine ring profoundly influences the molecule's physicochemical properties, leading to enhanced therapeutic potential. These derivatives have been extensively investigated for their applications as antiviral, anticancer, antibacterial, and antifungal agents. Their mechanisms of action often involve interference with nucleic acid synthesis, induction of apoptosis, and modulation of key signaling pathways. This technical guide provides a comprehensive overview of the biological activities of iodinated pyrimidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Antiviral Activity
Iodinated pyrimidine derivatives, most notably Idoxuridine (5-iodo-2'-deoxyuridine), are recognized for their potent antiviral properties, particularly against DNA viruses like Herpes Simplex Virus (HSV).[1][2] Their primary mechanism of action involves the inhibition of viral DNA synthesis.[3]
Mechanism of Action
Once administered, these nucleoside analogs are phosphorylated by cellular and viral kinases to their active triphosphate form. This active form then competes with the natural nucleoside, thymidine triphosphate, for incorporation into the replicating viral DNA by viral DNA polymerase. The presence of the bulky iodine atom in the DNA strand leads to several disruptive consequences:
-
Base-pairing errors: The iodine atom alters the electron distribution and steric properties of the base, leading to incorrect base pairing during subsequent rounds of replication.[1]
-
Faulty transcription: The altered DNA template results in the transcription of non-functional viral proteins.
-
Inhibition of DNA polymerase: The presence of the iodinated nucleotide can also directly inhibit the function of viral DNA polymerase.[1]
This cascade of events ultimately halts viral replication.[1]
Signaling Pathway for Antiviral Action of Idoxuridine
Caption: Mechanism of antiviral action of Idoxuridine.
Quantitative Data: Antiviral Activity
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus 1 (HSV-1) | - | 2-4 µg/mL | [4] |
| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus 2 (HSV-2) | - | 2-4 µg/mL | [4] |
| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Varicella-Zoster Virus (VZV) | - | 0.054 µg/mL | [5] |
| 5-Iodo-2-pyrimidinone 2'-deoxyribonucleoside | Herpes Simplex Virus 2 (HSV-2) | HeLa S3 | - | [6] |
Anticancer Activity
Iodinated pyrimidines have demonstrated significant potential as anticancer agents, functioning both as standalone chemotherapeutics and as radiosensitizers to enhance the efficacy of radiation therapy. Their anticancer effects are primarily attributed to the induction of DNA damage and apoptosis.
Mechanism of Action
Similar to their antiviral mechanism, iodinated pyrimidines like 5-iodouracil can be incorporated into the DNA of rapidly dividing cancer cells, leading to DNA damage and cell cycle arrest.[7] Furthermore, these compounds can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process, leading to characteristic cellular changes such as DNA fragmentation.[7][8][9]
Apoptosis Signaling Pathway Induced by Iodinated Pyrimidines
Caption: Intrinsic apoptosis pathway induced by iodinated pyrimidines.
Radiosensitizing Effect
Iodinated pyrimidines, particularly 5-iododeoxyuridine, are effective radiosensitizers. When incorporated into the DNA of tumor cells, the iodine atom, with its high atomic number, increases the probability of photoelectric absorption of X-rays. This leads to an enhanced localized dose of radiation and the generation of reactive radical species, which in turn cause more significant DNA damage, including single and double-strand breaks, ultimately leading to increased cell death.[10][11][12]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrimidine Derivative 4f | MCF-7 | Breast Cancer | 1.629 | [13] |
| Pyrimidine Derivative 4i | MCF-7 | Breast Cancer | 1.841 | [13] |
| Pyrimidine Derivative 4a | MCF-7 | Breast Cancer | 2.958 | [13] |
| Pyrimidine Derivative 4g | MCF-7 | Breast Cancer | 4.680 | [13] |
| Pyrimidine Derivative 4d | MCF-7 | Breast Cancer | 4.798 | [13] |
| Pyrimidine Derivative 4i | A549 | Lung Cancer | 2.305 | [13] |
| Pyrimidine Derivative 4a | A549 | Lung Cancer | 3.304 | [13] |
| Pyrazolo[3,4-d]pyrimidine 7 | Hela | Cervical Cancer | 17.50 | [8] |
| Pyrazolo[3,4-d]pyrimidine 7 | HT1080 | Fibrosarcoma | 43.75 | [8] |
| Pyrazolo[3,4-d]pyrimidine 7 | A549 | Lung Cancer | 68.75 | [8] |
| Pyrazolo[3,4-d]pyrimidine 7 | Caco-2 | Colorectal Cancer | 73.08 | [8] |
| Pyrazolo[3,4-d]pyrimidine 5 | Hela | Cervical Cancer | 74.8 | [8] |
| Pyrazolo[3,4-d]pyrimidine 5 | Caco-2 | Colorectal Cancer | 76.92 | [8] |
| Pyrazolo[3,4-d]pyrimidine 5 | HT1080 | Fibrosarcoma | 96.25 | [8] |
| Pyrazolo[3,4-d]pyrimidine 5 | A549 | Lung Cancer | 148 | [8] |
Antibacterial and Antifungal Activities
Recent studies have highlighted the potential of halogenated pyrimidines as effective antimicrobial agents against a range of bacteria and fungi. The presence and position of the halogen atom on the pyrimidine ring appear to be crucial for their activity.
Quantitative Data: Antibacterial and Antifungal Activity
| Compound | Microorganism | Activity | Value (µg/mL) | Reference |
| 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | MIC | 50 | [14][15] |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | MIC | 50 | [14][15] |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Staphylococcus aureus | MIC | 100 | [14][15] |
| 4-chloro-5-iodopyrimidine | Staphylococcus aureus | MIC | 200 | [14] |
| Halogenated Pyrrolopyrimidine 5 | Staphylococcus aureus | MIC | 8 mg/L | [16] |
| Halogenated Pyrrolopyrimidine 6 | Staphylococcus aureus | MIC | 8 mg/L | [16] |
| 2A4CPP | Escherichia coli O157:H7 | MIC | 400 | [17] |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 | 10.5 | [15][18][19] |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | EC50 | 15.1 | [15][18] |
| Pyrimidine Derivative (5p) | Phomopsis sp. | EC50 | 19.6 | [15][18] |
| Pyrimidine Derivative 4b | Rhizoctonia solani | EC50 | 11.3 | [20] |
| Pyrimidine Derivative 4d | Rhizoctonia solani | EC50 | 13.7 | [20] |
Experimental Protocols
Synthesis of 5-Iodo-2'-deoxycytidine
This protocol describes the iodination of 2'-deoxycytidine.
Materials:
-
2'-deoxycytidine (dC)
-
Iodine
-
m-Chloroperoxybenzoic acid (mCPBA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃)
-
Water (H₂O)
-
Flame-dried round bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a flame-dried round bottom flask, dissolve 10.0 g of 2'-deoxycytidine (44.0 mmol), 7.70 g of iodine (26.4 mmol), and 11.4 g of mCPBA (70%, 46.2 mmol) in 120 mL of DMF.[21]
-
Stir the reaction mixture for 2 hours at room temperature.[21]
-
Evaporate the solvent to dryness using a rotary evaporator. Small amounts of residual DMF are acceptable for the next step.[21]
-
Purify the crude product by column chromatography using a solvent system of DCM/MeOH/H₂O/NH₃ with a gradient from 190:10:0.6:0.6 to 90:10:0.6:0.6.[21]
-
Collect the fractions containing the product and evaporate the solvent to yield 5-iodo-2'-deoxycytidine as an orange solid.[21]
Workflow for Synthesis of 5-Iodo-2'-deoxycytidine
Caption: Workflow for the synthesis of 5-Iodo-2'-deoxycytidine.
MTT Assay for Anticancer Drug Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Iodinated pyrimidine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the iodinated pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Iodinated pyrimidine derivative (test compound)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and serial dilutions of the test compound.
-
Infect the cell monolayers with a standardized amount of virus in the presence of different concentrations of the test compound.
-
After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Conclusion
Iodinated pyrimidine derivatives continue to be a fertile ground for drug discovery and development. Their diverse biological activities, coupled with well-elucidated mechanisms of action, make them attractive candidates for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the exploration of novel derivatives with enhanced potency and selectivity. Future research may focus on the development of targeted delivery systems to improve the therapeutic index of these compounds and on combination therapies to overcome drug resistance.
References
- 1. Synthesis and initial characterization of [125I]-5-iodotubercidin, a radioligand for imaging adenosine kinase. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting DNA repair pathways for tumor sensitization, mitigation of resistance, and normal tissue protection in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA mismatch repair for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of 5-iodo-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Standing the test of time: targeting thymidylate biosynthesis in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]
5-Iodo-6-methylpyrimidin-4-ol: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Iodo-6-methylpyrimidin-4-ol is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its strategic placement of a reactive iodine atom, a methyl group, and a hydroxyl/oxo functionality on the pyrimidine ring allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in drug discovery, with a focus on its use in the generation of kinase inhibitors and other targeted therapies.
Physicochemical Properties
This compound, with the CAS Number 7752-74-1, is a yellow to brown solid.[1] It exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms. The presence of the iodine atom at the 5-position is crucial for its utility as a building block, as it provides a reactive handle for various cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C5H5IN2O | [2] |
| Molecular Weight | 236.01 g/mol | [2] |
| Melting Point | 238-239 °C | [1] |
| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [1] |
| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.92 ± 0.50 | [1] |
Synthesis of this compound
The synthesis of this compound can be readily achieved through the iodination of 6-methylpyrimidin-4(3H)-one. A common and effective method involves the use of N-iodosuccinimide (NIS) in acetic acid.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of 5-iodo-6-methylpyrimidin-4(1H)-one[1]
Materials:
-
6-methylpyrimidin-4(3H)-one (70 g, 0.64 mol)
-
N-iodosuccinimide (NIS) (127 g, 0.56 mol)
-
Acetic acid
-
Water
-
Aqueous sodium thiosulfate
Procedure:
-
To a solution of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature, add N-iodosuccinimide (NIS) in batches over a period of 15 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 30 hours).
-
Upon completion of the reaction, dilute the mixture with water.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with aqueous sodium thiosulfate to remove any residual iodine.
-
Dry the product under vacuum to yield 5-iodo-6-methylpyrimidin-4(1H)-one (90 g, 60% yield).
Applications in Medicinal Chemistry: A Versatile Building Block
The iodinated pyrimidine core of this compound is a versatile platform for generating libraries of compounds for drug discovery. The iodine atom serves as a key functional group for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, the C-I bond is highly reactive towards oxidative addition to a palladium(0) catalyst, enabling the coupling with a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl-6-methylpyrimidin-4-ol derivatives, which are prevalent scaffolds in many kinase inhibitors.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq)
-
Base (e.g., Sodium carbonate, Potassium carbonate, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane, DMF, Toluene/Ethanol mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to a temperature typically ranging from 80-110 °C and stir for 2 to 24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpyrimidin-4-ol derivative.
Application in Kinase Inhibitor Development
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Many approved and investigational kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases. The this compound building block provides a direct route to novel kinase inhibitors by enabling the introduction of various substituents at the 5-position that can interact with specific regions of the kinase active site, thereby influencing potency and selectivity.
While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not extensively reported in publicly available literature, the closely related analog, 2-amino-5-iodo-6-methylpyrimidin-4-one, has been utilized in the synthesis of compounds targeting various kinases. This suggests the high potential of this compound for similar applications.
Targeted Signaling Pathways
Derivatives of pyrimidines are known to inhibit a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to:
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors.[4]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.
Caption: General kinase signaling pathway and inhibition.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the iodine atom allow for the efficient generation of diverse libraries of pyrimidine-based compounds. The demonstrated utility of closely related analogs in the synthesis of potent kinase inhibitors highlights the significant potential of this compound for the development of novel therapeutics targeting a range of diseases, particularly cancer and inflammatory disorders. Further exploration of the chemical space accessible from this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of the heterocyclic compound 5-Iodo-6-methylpyrimidin-4-ol. While the initial discovery and complete historical timeline of this specific molecule remain somewhat elusive in readily available literature, this document consolidates current synthetic methodologies, physicochemical data, and explores its potential applications based on the activities of structurally related pyrimidine derivatives. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, providing a foundational understanding of this compound and highlighting areas for future investigation.
Introduction
This compound, also known as 5-Iodo-6-methylpyrimidin-4(1H)-one, is a halogenated derivative of the pyrimidine core structure. Pyrimidines are a fundamental class of nitrogen-containing heterocyclic compounds that play a crucial role in numerous biological processes. They are key components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide array of pharmacologically active molecules. The introduction of a methyl group at the 6-position and an iodine atom at the 5-position of the pyrimidin-4-ol scaffold can significantly influence the molecule's steric and electronic properties, potentially leading to unique biological activities. This guide delves into the available scientific information regarding this specific compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These properties are essential for its handling, characterization, and potential formulation in various applications.
| Property | Value | Source |
| CAS Number | 7752-74-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₅IN₂O | PubChem |
| Molecular Weight | 236.01 g/mol | PubChem |
| Melting Point | 238-239 °C | ChemicalBook |
| Boiling Point (Predicted) | 245.5 ± 43.0 °C | ChemicalBook |
| Density (Predicted) | 2.19 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 7.92 ± 0.50 | ChemicalBook |
| Appearance | Solid | - |
Synthesis and Experimental Protocols
While the precise historical details of the first synthesis of this compound are not definitively documented in readily accessible literature, modern synthetic routes are well-established. The most common and efficient method involves the direct iodination of 6-methylpyrimidin-4-ol.
Synthesis of the Precursor: 6-Methylpyrimidin-4-ol
The precursor, 6-methylpyrimidin-4-ol, can be synthesized via the condensation of ethyl acetoacetate with formamide.
Experimental Protocol:
A mixture of ethyl acetoacetate and an excess of formamide is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 6-methylpyrimidin-4-ol.
Iodination of 6-Methylpyrimidin-4-ol
The direct iodination of 6-methylpyrimidin-4-ol at the 5-position is effectively achieved using an electrophilic iodine source, such as N-iodosuccinimide (NIS).
Experimental Protocol:
To a solution of 6-methylpyrimidin-4-ol in a suitable solvent such as acetic acid, N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.
An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-ol: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling precautions, and detailed experimental protocols for 5-Iodo-6-methylpyrimidin-4-ol. The content is intended to support researchers and professionals in drug discovery and medicinal chemistry in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in many biologically active compounds. The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 7752-74-1 | [1] |
| Molecular Formula | C5H5IN2O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| Melting Point | 238-239 °C | [1] |
| Boiling Point (Predicted) | 245.5 ± 43.0 °C | [1] |
| Density (Predicted) | 2.19 ± 0.1 g/cm³ | [1] |
| Appearance | Yellow to brown solid | |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C in a dark place. | [1] |
Safety and Handling Precautions
Appropriate safety measures are crucial when handling this compound in a laboratory setting. The following precautions are based on available safety data sheets and general laboratory safety protocols.
Hazard Identification
The primary known hazard associated with this compound is:
-
H302: Harmful if swallowed.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
An eyewash station and safety shower should be readily accessible in the work area.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spills and Disposal
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, labeled container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of 5-Iodo-6-methylpyrimidin-4(1H)-one involves the iodination of 6-methylpyrimidin-4(3H)-one.
Materials:
-
6-methylpyrimidin-4(3H)-one
-
N-iodosuccinimide (NIS)
-
Acetic acid
-
Water
-
Aqueous sodium thiosulfate
Procedure:
-
To a solution of 70 g (0.64 mol) of 6-methylpyrimidin-4(3H)-one in acetic acid, add 127 g (0.56 mol) of N-iodosuccinimide (NIS) in batches at room temperature over a period of 15 minutes.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 30 hours).[1]
-
Upon completion of the reaction, dilute the mixture with water.[1]
-
Collect the precipitated solid product by filtration.[1]
-
Wash the solid with aqueous sodium thiosulfate to remove any residual iodine.[1]
-
Dry the final product under vacuum to yield 90 g of this compound (60% yield).[1]
Biological Context and Potential Applications
While direct biological targets of this compound are not extensively documented, the pyrimidine scaffold is a key component in a wide range of biologically active molecules. Notably, pyrimidine derivatives are widely utilized in the development of kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a significant area of cancer drug discovery.
Given its structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules, such as FGFR inhibitors. The iodo- group provides a reactive site for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets.
The FGFR Signaling Pathway
The diagram below illustrates a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for pyrimidine-based inhibitors. The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) to its receptor, leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a general experimental workflow for synthesizing and screening a library of potential kinase inhibitors using this compound as a starting scaffold.
References
Methodological & Application
Synthesis of 5-Iodo-6-methylpyrimidin-4-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 5-Iodo-6-methylpyrimidin-4-ol, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the direct iodination of 6-methylpyrimidin-4-ol at the C5 position. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis and purification of the target compound. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental process.
Introduction
Halogenated pyrimidines, particularly iodo-substituted derivatives, are crucial building blocks in the synthesis of a wide range of biologically active molecules. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, making this compound a versatile precursor for the development of novel therapeutic agents. The protocol described herein utilizes a straightforward and efficient method for the regioselective iodination of 6-methylpyrimidin-4-ol.
Reaction Scheme
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 6-methylpyrimidin-4(3H)-one | [1] |
| Amount of Starting Material | 70 g (0.64 mol) | [1] |
| Reagent | N-Iodosuccinimide (NIS) | [1] |
| Amount of Reagent | 127 g (0.56 mol) | [1] |
| Solvent | Acetic Acid | [1] |
| Reaction Time | ~30 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Product | This compound | [1] |
| Yield | 90 g (60%) | [1] |
| Melting Point | 238-239 °C | [1] |
Experimental Protocol
Materials:
-
6-methylpyrimidin-4(3H)-one (70 g, 0.64 mol)
-
N-Iodosuccinimide (NIS) (127 g, 0.56 mol)
-
Acetic Acid
-
Water
-
Aqueous Sodium Thiosulfate solution
-
Standard laboratory glassware (e.g., round-bottom flask, beaker, funnel)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 70 g (0.64 mol) of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature.
-
Reagent Addition: To the stirred solution, add 127 g (0.56 mol) of N-Iodosuccinimide (NIS) in batches over a period of 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. This is expected to take approximately 30 hours.[1]
-
Work-up and Isolation:
-
Upon completion of the reaction, dilute the mixture with water.
-
A solid precipitate of the product will form. Collect the solid by filtration.
-
-
Purification:
-
Wash the collected solid with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Finally, dry the purified product under vacuum to yield 90 g (60%) of this compound as a solid.[1]
-
Storage: The final product, this compound, should be stored under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[1][2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic acid is corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This protocol provides a reliable method for the synthesis of this compound. The starting materials and reagents are commercially available, and the procedure is straightforward, making it suitable for implementation in a standard organic chemistry laboratory. The resulting product is a key intermediate for the synthesis of various heterocyclic compounds with potential applications in drug discovery.
References
Application Note and Experimental Protocol: Iodination of 6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step experimental procedure for the synthesis of 5-iodo-6-methylpyrimidin-4-ol, a valuable intermediate in medicinal chemistry and drug development. The protocol is based on established methods for the iodination of pyrimidinone scaffolds.
Introduction
Halogenated pyrimidinones are crucial building blocks in the synthesis of a wide range of biologically active molecules. The introduction of an iodine atom at the C-5 position of the pyrimidine ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse compound libraries for drug discovery programs. This protocol details a reliable and efficient method for the iodination of 6-methylpyrimidin-4-ol using molecular iodine and sodium nitrite.
Chemical Reaction
The iodination of 6-methylpyrimidin-4-ol proceeds via an electrophilic aromatic substitution mechanism. In this protocol, molecular iodine in the presence of sodium nitrite acts as the iodinating agent.
Caption: Iodination of 6-methylpyrimidin-4-ol.
Materials and Reagents
| Compound Name | Formula | MW ( g/mol ) | CAS No. | Supplier |
| 6-methylpyrimidin-4-ol | C₅H₆N₂O | 110.12 | 3524-87-6 | Commercially Available |
| Iodine (I₂) | I₂ | 253.81 | 7553-56-2 | Commercially Available |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 7632-00-0 | Commercially Available |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 75-05-8 | Commercially Available |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | Commercially Available |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 67-66-3 | Commercially Available |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Commercially Available |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Commercially Available |
Safety Precautions
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Causes damage to the thyroid gland through prolonged or repeated exposure. Very toxic to aquatic life.[1][2]
-
Sodium Nitrite: May intensify fire; oxidizer. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life.[3][4][5][6]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Chloroform: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol
This protocol is adapted from a general procedure for the iodination of pyrimidine bases.[7]
Caption: Experimental workflow for the iodination of 6-methylpyrimidin-4-ol.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methylpyrimidin-4-ol (1.10 g, 10.0 mmol).
-
Add acetonitrile (40 mL) and stir at room temperature until the starting material is completely dissolved.
-
To the solution, add molecular iodine (2.79 g, 11.0 mmol, 1.1 eq).
-
Slowly add sodium nitrite (0.76 g, 11.0 mmol, 1.1 eq) to the stirring solution.
2. Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in chloroform.
-
The reaction is complete when the starting material spot (visualized by UV light) is no longer visible.
3. Work-up:
-
Once the reaction is complete, add a 5% aqueous solution of sodium thiosulfate (20 mL) to the reaction mixture to quench the excess iodine. The dark color of the solution should disappear.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 30 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Flash Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 1% to 5% methanol in chloroform.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the purified product as a solid.
-
-
Crystallization: For further purification, the product can be crystallized from a mixture of methanol and water.
-
Dissolve the solid in a minimal amount of hot methanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Structure | MW ( g/mol ) | CAS No. | Melting Point (°C) |
| 6-methylpyrimidin-4-ol | ![]() | 110.12 | 3524-87-6 | >300 |
| This compound | ![]() | 236.01 | 7752-74-1 | 238-239[8] |
Table 2: Experimental Parameters
| Parameter | Value |
| Starting Material | 6-methylpyrimidin-4-ol (10.0 mmol) |
| Iodinating Agent | Iodine (11.0 mmol, 1.1 eq) |
| Additive | Sodium Nitrite (11.0 mmol, 1.1 eq) |
| Solvent | Acetonitrile (40 mL) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| TLC Eluent | 10% Methanol in Chloroform |
| Purification Method | Flash Chromatography and Crystallization |
Expected Results
The expected product, this compound, should be obtained as a solid. The yield and purity will depend on the reaction conditions and the efficiency of the purification. A typical yield for this type of reaction is in the range of 70-90%.
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.0 (s, 1H, NH)
-
δ ~8.0 (s, 1H, H-2)
-
δ ~2.4 (s, 3H, CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160 (C=O)
-
δ ~155 (C-6)
-
δ ~150 (C-2)
-
δ ~80 (C-5)
-
δ ~20 (CH₃)
-
-
Mass Spectrometry (ESI+): m/z = 237.0 [M+H]⁺
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction is slow or incomplete | Insufficient reagents or low reactivity of starting material. | Add an additional 0.1-0.2 equivalents of iodine and sodium nitrite. If the reaction is still slow, gentle heating (40-50 °C) can be applied. |
| Multiple spots on TLC after reaction | Formation of byproducts. | Ensure the reaction is not overheated and that the reagents are added slowly. Careful purification by flash chromatography should separate the desired product. |
| Low yield | Incomplete reaction or loss of product during work-up and purification. | Ensure the reaction goes to completion by TLC. Be careful during the extraction and chromatography steps to minimize product loss. |
| Difficulty with crystallization | Product is too soluble or insoluble in the chosen solvent system. | Try different solvent systems for crystallization, such as ethanol/water, or ethyl acetate/hexane. |
This detailed protocol should enable researchers to successfully synthesize this compound for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound,7752-74-1-Amadis Chemical [amadischem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. heteroletters.org [heteroletters.org]
- 8. This compound CAS#: 7752-74-1 [amp.chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Iodo-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 5-Iodo-6-methylpyrimidin-4-ol. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, owing to the prevalence of the pyrimidine scaffold in numerous biologically active molecules.[1][2] The protocols provided herein are based on established methodologies for similar pyrimidine systems and serve as a comprehensive guide for the synthesis of 5-aryl-6-methylpyrimidin-4-ol derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[3] It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid coupling partners.[3]
The pyrimidine core is a fundamental scaffold in many therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][5] The functionalization of the pyrimidine ring through reactions like the Suzuki coupling is a key strategy in drug discovery and development.[2][6] this compound is a valuable intermediate that allows for the introduction of various aryl and heteroaryl substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR).
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized pyrimidines are crucial scaffolds in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The ability to introduce diverse substituents at specific positions on the pyrimidine ring is essential for structure-activity relationship (SAR) studies. 5-Iodo-6-methylpyrimidin-4-ol is a valuable building block for this purpose, with the iodine atom at the C-5 position providing a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[1][2]
This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions utilizing this compound. The protocols are based on established methodologies for similar heterocyclic systems and serve as a starting point for experimental work.[3][4]
General Mechanistic Pathway
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by a transmetalation step (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][5]
References
Application Notes: Synthesis of Novel Kinase Inhibitors Using 5-Iodo-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a novel class of potential kinase inhibitors based on the 5-Iodo-6-methylpyrimidin-4-ol scaffold. The methodologies described herein focus on leveraging palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl moieties at the 5-position of the pyrimidine ring. This approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies and subsequent biological evaluation.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, including a significant number of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.
This compound is a versatile building block for the synthesis of novel kinase inhibitors. The presence of the iodine atom at the 5-position provides a reactive handle for the introduction of various substituents through well-established cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Synthesis of the Starting Material
The starting material, this compound, can be synthesized from 6-methylpyrimidin-4(3H)-one via iodination.
Protocol 1: Synthesis of this compound
Materials:
-
6-methylpyrimidin-4(3H)-one
-
N-Iodosuccinimide (NIS)
-
Acetic acid
-
Water
-
Aqueous sodium thiosulfate
Procedure:
-
In a suitable reaction vessel, dissolve 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature.
-
Slowly add N-Iodosuccinimide (NIS) in portions to the solution over a period of 15-20 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically around 30 hours).
-
Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with aqueous sodium thiosulfate to remove any residual iodine, followed by a water wash.
-
Dry the product under vacuum to yield this compound as a solid.
Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds between the 5-iodo-pyrimidine scaffold and various aryl or heteroaryl boronic acids.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.05-0.10 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture. Otherwise, proceed with an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methylpyrimidin-4-ol derivative.
Experimental Workflow and Data Presentation
The following diagram illustrates the general experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Quantitative Data Summary
The following table summarizes the synthesized compounds and their in vitro inhibitory activities against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
| Compound ID | R Group (Aryl) | Yield (%) | CDK2 IC₅₀ (nM) |
| 1a | Phenyl | 78 | 520 |
| 1b | 4-Fluorophenyl | 82 | 350 |
| 1c | 4-Methoxyphenyl | 75 | 410 |
| 1d | 3-Aminophenyl | 68 | 150 |
| 1e | Pyridin-4-yl | 65 | 98 |
| 1f | Thiophen-2-yl | 71 | 230 |
Biological Context: CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins (Cyclin E and Cyclin A). In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. The synthesized 5-aryl-6-methylpyrimidin-4-ol derivatives are designed to act as ATP-competitive inhibitors of CDK2, thereby blocking its kinase activity and inducing cell cycle arrest.
Application Notes: 5-Iodo-6-methylpyrimidin-4-ol in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to a biological target. These fragments serve as starting points for optimization into more potent, drug-like molecules. 5-Iodo-6-methylpyrimidin-4-ol is a halogenated pyrimidine derivative that presents several features making it an attractive candidate for FBDD campaigns. The iodine atom can act as a versatile synthetic handle for follow-up chemistry and can form halogen bonds with protein targets, while the pyrimidinol core is a common scaffold in medicinal chemistry.
These notes provide an overview of the application of this compound in FBDD, including protocols for hit identification and validation.
Key Properties for FBDD
-
Fragment-like Size: With a molecular weight of approximately 252.0 g/mol , it fits well within the "Rule of Three" for fragment screening.
-
Synthetic Tractability: The iodine atom is amenable to various coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid elaboration of the fragment hit.
-
Hydrogen Bonding: The pyrimidinol core contains both hydrogen bond donors and acceptors, facilitating interactions with protein targets.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.
Experimental Protocols
Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify initial binding of this compound to a target protein immobilized on an SPR sensor chip.
Methodology:
-
Immobilization of Target Protein:
-
The target protein is immobilized on a CM5 sensor chip (or equivalent) using standard amine coupling chemistry.
-
The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
The protein is injected over the activated surface at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Remaining active sites are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
This compound is dissolved in a running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) to a final concentration, typically in the range of 100-500 µM.
-
The fragment solution is injected over the sensor chip surface containing the immobilized target.
-
A reference flow cell (deactivated or with an unrelated immobilized protein) is used to subtract non-specific binding.
-
The binding response is measured in Resonance Units (RU). A significant and reproducible response indicates a potential hit.
-
Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
Objective: To validate the binding observed in the primary screen and to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).
Methodology:
-
Sample Preparation:
-
The target protein is dialyzed extensively against the desired ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). The final protein concentration in the sample cell should be approximately 10-20 µM.
-
This compound is dissolved in the final dialysis buffer to a concentration of 1-2 mM (typically 10-20 times the protein concentration).
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter, and the fragment solution is loaded into the injection syringe.
-
The experiment is performed at a constant temperature (e.g., 25 °C).
-
A series of small injections (e.g., 2-5 µL) of the fragment solution are made into the protein solution.
-
The heat change associated with each injection is measured.
-
Control experiments (e.g., titrating fragment into buffer) are performed to determine the heat of dilution.
-
-
Data Analysis:
-
The integrated heat changes are plotted against the molar ratio of the fragment to the protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Data Presentation
Table 1: Biophysical Screening Data for this compound
| Parameter | Value | Method |
| Molecular Weight (Da) | 252.0 | - |
| Heavy Atom Count | 11 | - |
| SPR Response (RU) | 85 @ 200 µM | SPR |
| Dissociation Constant (Kd) | 150 µM | ITC |
| Ligand Efficiency (LE) | 0.38 | - |
| Stoichiometry (n) | 0.98 | ITC |
Note: The data presented in this table is representative and for illustrative purposes.
Visualizations
Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Illustrative Signaling Pathway: Inhibition of a Kinase
Many pyrimidine-based compounds are known to target kinases. The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a kinase in a signaling pathway.
Caption: Inhibition of a target kinase by a pyrimidine-based compound.
Protocol for the purification of 5-Iodo-6-methylpyrimidin-4-ol by recrystallization
An Application Note and Protocol for the Purification of 5-Iodo-6-methylpyrimidin-4-ol by Recrystallization
Introduction
This compound and its tautomer, 5-iodo-6-methylpyrimidin-4(1H)-one, are heterocyclic compounds with potential applications in medicinal chemistry and drug development.[1] The purity of such compounds is critical for accurate biological screening and reproducible downstream synthesis. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2][3] This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[3] This application note provides a detailed protocol for the purification of this compound via recrystallization, including a systematic approach to solvent selection.
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents utilized.
Personal Protective Equipment (PPE):
Handling:
-
Avoid inhalation of dust, fumes, or vapors.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep the compound away from heat and ignition sources.[4]
Storage:
-
Store this compound in a tightly sealed container in a dry, well-ventilated area, under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7][8]
Experimental Protocol
Part 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization.[3][9] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but should dissolve it completely at its boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Recommended Solvents for Screening:
| Solvent | Polarity | Rationale |
| Water | High | Pyrimidinols can have some water solubility, especially when hot.[10] |
| Ethanol | Polar Protic | A common and effective solvent for recrystallizing many organic compounds.[10] |
| Ethyl Acetate | Medium | Often used for compounds with moderate polarity. |
| Acetonitrile | Medium | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles. |
| Toluene | Non-polar | Suitable for less polar compounds; its high boiling point can be advantageous. |
| Ethyl Acetate/Hexane | Mixed | A solvent pair can be effective if no single solvent is ideal.[11][12] Ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent. |
Solvent Screening Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different screening solvent to each test tube at room temperature. Agitate the tubes and record the solubility.
-
For solvents in which the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath or on a hot plate.
-
Add small increments of the solvent while heating until the solid completely dissolves. Note the approximate volume of solvent required.
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath to promote crystallization.
-
Observe the quantity and quality of the crystals formed. The solvent that dissolves the compound when hot but yields a large amount of pure crystals upon cooling is the best choice.
Part 2: Bulk Recrystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process.
1. Dissolution: a. Place the crude this compound into an Erlenmeyer flask of appropriate size. b. Add a magnetic stir bar or a few boiling chips to the flask to prevent bumping. c. Add the minimum amount of the chosen recrystallization solvent to the flask to just cover the solid. d. Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the compound completely dissolves.[3][13] Avoid adding an excess of solvent to maximize the recovery yield.
2. Decolorization (Optional): a. If the solution is colored due to impurities, remove the flask from the heat. b. Allow the solution to cool slightly and add a small amount of activated charcoal (approximately 1-2% of the solute's weight). c. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[2]
3. Hot Filtration (if necessary): a. If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.[2] b. Pre-warm a stemless funnel and a new Erlenmeyer flask on the hot plate. c. Place a piece of fluted filter paper in the warm funnel. d. Quickly pour the hot solution through the filter paper into the clean, warm flask. This step should be done rapidly to prevent premature crystallization in the funnel.
4. Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals.[9] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
5. Isolation and Washing of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Isolate the crystals by vacuum filtration.[2] c. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[14] d. Continue to draw air through the crystals on the filter for several minutes to help them dry.
6. Drying: a. Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point (238-239 °C).[7]
Data Summary
Table 1: Key Experimental Parameters for Recrystallization
| Parameter | Value/Observation |
| Crude Compound Mass | Record the initial mass of the impure solid. |
| Recrystallization Solvent | The optimal solvent identified during screening. |
| Volume of Solvent Used | Record the total volume of solvent used. |
| Appearance of Crystals | Describe the color and morphology of the crystals. |
| Purified Compound Mass | Record the final mass of the dry, purified solid. |
| Melting Point | 238-239 °C (literature value for pure compound).[7] |
| Percent Recovery | Calculate using: (Mass of Purified Solid / Mass of Crude Solid) x 100. |
Visual Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Buy 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol [smolecule.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 7752-74-1 [amp.chemicalbook.com]
- 8. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. US4942226A - Halogenated pyrimidine nucleosides and their derivatives - Google Patents [patents.google.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chromatographic Purification of 5-Iodo-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of 5-Iodo-6-methylpyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. The following methods are designed to ensure high purity of the final compound, which is critical for subsequent synthetic steps and the overall quality of active pharmaceutical ingredients (APIs).
Physicochemical Properties (Predicted)
A fundamental understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.
| Property | Value | Rationale |
| Molecular Formula | C₅H₅IN₂O | Based on chemical structure. |
| Molecular Weight | 236.01 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to brown solid | Typical for iodinated pyrimidine derivatives.[1] |
| Melting Point | 238-239 °C | [1] |
| Boiling Point | 245.5±43.0 °C | Predicted value.[1] |
| pKa | 7.92±0.50 | Predicted value.[1] |
| Solubility | Sparingly soluble in water and common organic solvents at room temperature. Likely soluble in polar aprotic solvents and aqueous bases. | The pyrimidinol tautomer suggests acidic protons, enabling dissolution in basic solutions. The overall polarity limits solubility in nonpolar organic solvents. |
Purification Techniques
The selection of an appropriate purification technique is contingent on the scale of the purification, the nature of the impurities present in the crude material, and the desired final purity. Flash column chromatography is suitable for larger scale purifications, while preparative HPLC is ideal for achieving high purity, especially for final polishing steps.
Method 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of multi-gram quantities of this compound from reaction mixtures. The principle of separation is based on the differential partitioning of the compound and impurities between a solid stationary phase and a liquid mobile phase.
Experimental Protocol
1. Materials and Instrumentation:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
HPLC-grade solvents (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a manually packed glass column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
2. Mobile Phase Selection:
-
An appropriate solvent system is first determined using TLC to achieve good separation between the target compound and impurities.
-
A target Retention Factor (Rf) of 0.2-0.4 for this compound is generally desirable for optimal separation in column chromatography.[2]
-
Recommended starting solvent systems:
-
Hexane/Ethyl Acetate gradient
-
Dichloromethane/Methanol gradient
-
3. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, dry-loading is recommended:
-
Dissolve the crude product in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
4. Chromatographic Run:
-
Column Packing (for manual setup):
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane or a low polarity mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
For liquid loading, carefully apply the dissolved sample to the top of the silica gel bed.
-
For dry loading, carefully add the silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds.
-
Monitor the elution of compounds using the UV detector of the automated system or by collecting fractions and analyzing them by TLC.
-
5. Post-Purification:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Summary for Flash Chromatography
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase A | n-Hexane or Dichloromethane |
| Mobile Phase B | Ethyl Acetate or Methanol |
| Gradient | Step or linear gradient from 0% to 100% B |
| Detection | UV at 254 nm |
Workflow Diagram
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution purification technique capable of yielding highly pure this compound. This method is particularly useful for separating closely related impurities or for the final purification step in a multi-step synthesis. A reversed-phase approach is generally suitable for pyrimidine derivatives.[3][4]
Experimental Protocol
1. Materials and Instrumentation:
-
Partially purified this compound
-
HPLC-grade or LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Additives (e.g., formic acid, trifluoroacetic acid)
-
Preparative HPLC system with a UV detector (e.g., Diode Array Detector)
-
Fraction collector
-
Reversed-phase preparative column (e.g., C18, C8)
2. Method Development:
-
Initially, develop a separation method on an analytical HPLC system to determine the optimal stationary phase and mobile phase conditions.[2]
-
A reversed-phase C18 or C8 column is typically a good starting point for pyrimidine derivatives.[3]
-
The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution.[3]
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the system.[3]
4. Sample Preparation:
-
Dissolve the crude or partially purified this compound in a minimal volume of a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile, or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[3]
5. Chromatographic Run:
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 10 column volumes.[3]
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the gradient program as determined during method development. Monitor the separation at a suitable wavelength (e.g., 254 nm or the UV absorbance maximum of the compound).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
6. Post-Purification:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final purified compound.
-
Confirm the purity of the final product using analytical HPLC.
Data Summary for Preparative HPLC
| Parameter | Recommended Conditions |
| Stationary Phase | Reversed-Phase C18 or C8, 5-10 µm |
| Column Dimensions | e.g., 21.2 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20 min |
| Flow Rate | e.g., 20 mL/min |
| Detection | UV at 254 nm |
Workflow Diagram
References
Application Notes and Protocols for the Heck Reaction of 5-Iodo-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for performing the Heck reaction with 5-iodo-6-methylpyrimidin-4-ol. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] It is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[3] this compound is a heterocyclic iodide, and aryl iodides are known to be highly reactive substrates in Heck couplings, often requiring milder conditions compared to other aryl halides.[3][4]
Reaction Principle: The Heck Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl iodide (this compound) adds to the palladium(0) catalyst to form a palladium(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Application Notes
The Heck reaction is versatile, and the optimal conditions can vary depending on the specific substrates. For this compound, the following components and conditions are a good starting point for optimization.
Key Reaction Components
| Component | Examples | Role in the Reaction |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | The active catalyst that facilitates the C-C bond formation.[1] |
| Ligand | PPh₃, P(o-tolyl)₃, BINAP | Stabilizes the palladium catalyst and influences its reactivity and selectivity.[1] |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Neutralizes the hydrogen halide (HI) formed during the reaction and aids in the regeneration of the Pd(0) catalyst.[1][4] |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Solubilizes the reactants and catalyst. The choice of solvent can affect reaction rate and yield.[4] |
| Alkene | Styrene, acrylates, acrylonitrile | The coupling partner that reacts with the aryl iodide. Electron-withdrawing groups on the alkene generally enhance reactivity.[1] |
General Reaction Conditions for Optimization
The following table outlines a range of conditions that can be screened to optimize the Heck reaction for this compound.
| Parameter | Range | Notes |
| Temperature | 80 - 140 °C | Higher temperatures are often required, but decomposition of starting materials or products can occur.[4] |
| Reaction Time | 2 - 24 hours | Monitored by techniques like TLC or LC-MS to determine completion. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loading is desirable for cost and environmental reasons. |
| Base Stoichiometry | 1.5 - 3 equivalents | An excess of base is typically used to ensure complete neutralization of the acid produced. |
| Alkene Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the alkene is often used to drive the reaction to completion. |
Experimental Protocol: General Procedure
This protocol describes a general method for the Heck reaction of this compound with an alkene (e.g., ethyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Catalyst and Ligand: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 eq) and triethylamine (2.0 mmol, 2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkenyl-6-methylpyrimidin-4-ol.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like DMF are flammable and have associated health risks; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted under an inert atmosphere as some reagents can be air-sensitive.
-
Heating reactions in sealed vessels can lead to pressure build-up; ensure proper pressure-equalizing apparatus is used if necessary.
By following these guidelines and protocols, researchers can effectively perform the Heck reaction with this compound for the synthesis of novel compounds for further investigation in drug discovery and development.
References
Application Notes and Protocols for the Derivatization of 5-Iodo-6-methylpyrimidin-4-ol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 5-iodo-6-methylpyrimidin-4-ol, a versatile heterocyclic scaffold with significant potential in drug discovery. The pyrimidin-4-ol core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The presence of an iodine atom at the C5 position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogues for biological screening.
This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to introduce aryl/heteroaryl, alkynyl, and amino moieties, respectively. Furthermore, a proposed workflow for the biological screening of the resulting compound library is presented, targeting key areas of therapeutic interest such as oncology and inflammation.
Principles of Derivatization
The derivatization of this compound primarily leverages the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, making the iodo-substituent an excellent leaving group for efficient bond formation.[2]
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[3][4] It is a robust and widely used method for generating biaryl structures, which are common motifs in pharmacologically active molecules.[5]
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine scaffold and a terminal alkyne.[6][7] The introduction of a rigid alkynyl linker can be useful for probing interactions with biological targets.
-
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond between the pyrimidine ring and a wide range of primary or secondary amines.[2][8] This allows for the introduction of diverse amino substituents, which can significantly influence the pharmacological properties of the parent molecule.
The following diagram illustrates the general workflow for the derivatization of this compound.
Data Presentation: Representative Derivatization of this compound
The following table summarizes expected yields for the derivatization of this compound via various cross-coupling reactions and hypothetical biological activity data.
| Derivative | R-Group | Coupling Reaction | Expected Yield (%) | Hypothetical IC50 (µM) vs. Target X |
| 1a | Phenyl | Suzuki-Miyaura | 85 | 5.2 |
| 1b | 4-Fluorophenyl | Suzuki-Miyaura | 82 | 2.1 |
| 1c | 2-Thienyl | Suzuki-Miyaura | 78 | 8.9 |
| 2a | Phenylethynyl | Sonogashira | 90 | 1.5 |
| 2b | (Cyclohexylethynyl) | Sonogashira | 88 | 12.3 |
| 2c | (Trimethylsilyl)ethynyl | Sonogashira | 95 | > 50 |
| 3a | Morpholino | Buchwald-Hartwig | 75 | 7.8 |
| 3b | N-Phenylamino | Buchwald-Hartwig | 68 | 4.5 |
| 3c | N-Benzylamino | Buchwald-Hartwig | 72 | 9.1 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][8]
-
Purification of the final products is typically achieved by flash column chromatography on silica gel.[5][9]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[3]
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).[4]
-
Add the palladium catalyst under a positive pressure of inert gas.[4]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.[4][5]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.)
-
Anhydrous solvent (e.g., THF or DMF)[6]
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.[6]
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (1.1-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)[8]
-
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add this compound and the anhydrous solvent.
-
Add the amine via syringe.
-
Heat the mixture with vigorous stirring (typically 80-110 °C) until the starting material is consumed.[8][10]
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Proposed Biological Screening Cascade
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12] The newly synthesized library of 5-substituted-6-methylpyrimidin-4-ol derivatives can be subjected to a tiered screening cascade to identify potential therapeutic leads.
-
Primary Screening: The entire library will be screened in a high-throughput cell-based assay to assess general cytotoxicity or a desired phenotypic effect (e.g., inhibition of cancer cell proliferation).
-
Secondary Screening: Active compounds from the primary screen will be evaluated in target-based assays to determine their potency and selectivity against specific enzymes, such as kinases, which are common targets for pyrimidine-based inhibitors.
-
Tertiary Screening: The most promising hits will be further characterized in more complex cellular models to confirm their mechanism of action, such as in-cell target engagement assays or downstream signaling pathway analysis.
-
Lead Optimization: Compounds that demonstrate a desirable activity profile will be selected for lead optimization, which involves further chemical modification to improve their potency, selectivity, and pharmacokinetic properties.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by the synthesized pyrimidine derivatives, for instance, a generic kinase pathway often implicated in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Optimizing reaction conditions for Suzuki coupling with 5-Iodo-6-methylpyrimidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on challenging substrates like 5-iodo-6-methylpyrimidin-4-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Question 1: Why is my Suzuki coupling reaction resulting in a low yield or failing to proceed?
Answer:
Low yields in Suzuki coupling reactions with heteroaromatic halides can stem from several factors.[1][2] Key considerations include:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation. The hydroxyl group can also interfere with the catalytic cycle.
-
Insufficient Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently.[3][4] If the reaction is sluggish, a gradual increase in temperature may be beneficial.[4]
-
Inappropriate Choice of Base, Solvent, or Ligand: The interplay between the base, solvent, and ligand is crucial for a successful reaction. A suboptimal combination can lead to poor solubility of reagents, inefficient transmetalation, or side reactions.
-
Oxygen Contamination: The palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst oxidation and inactivation.[1]
-
Poor Quality of Reagents: The purity of the boronic acid, aryl halide, and other reagents is critical. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Question 2: How can I minimize the formation of side products like homocoupling of the boronic acid and dehalogenation of the starting material?
Answer:
The formation of byproducts is a common challenge. Here are some strategies to minimize them:
-
Homocoupling: This side reaction is often favored when the transmetalation step is slow. Screening different ligands can help accelerate this step. Additionally, ensuring a thoroughly degassed reaction setup can reduce homocoupling.[5]
-
Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be influenced by the choice of base and solvent. Using aprotic solvents and non-coordinating bases may help reduce this side reaction. The selection of the phosphine ligand on the palladium catalyst can also play a role.[4]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. It can be minimized by using anhydrous solvents, minimizing the amount of water if it's part of the solvent system, and avoiding prolonged reaction times at high temperatures.[5] In some cases, switching from a boronic acid to a more robust boronate ester (e.g., pinacol boronate) can be beneficial.[1][4]
Question 3: The reaction works with simple arylboronic acids but fails with more sterically hindered or electronically diverse boronic acids. What can I do?
Answer:
Challenges with hindered or electronically demanding coupling partners are common. Consider the following adjustments:
-
Steric Hindrance: To overcome steric barriers, more forcing reaction conditions may be necessary. This can include increasing the reaction temperature and extending the reaction time.[4] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can also be effective in promoting the coupling of hindered substrates.[1]
-
Electron-Withdrawing or -Donating Groups: The electronic nature of the boronic acid can significantly impact its reactivity. For electron-poor boronic acids, a more electron-rich palladium catalyst may be required. Conversely, for electron-rich boronic acids, a different ligand set might be necessary to facilitate the reaction. Systematic screening of catalysts and ligands is often the best approach.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for Suzuki coupling with a pyrimidinol substrate?
A1: While there is no single "best" catalyst for all substrates, Pd(PPh₃)₄ is a commonly used and commercially available catalyst that can be a good starting point.[1][6] However, for challenging substrates like heteroaromatic halides, more specialized catalysts or ligand systems are often required. Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are known to be highly effective for such couplings.[1]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the specific substrates and solvent.[1] Inorganic bases are most common.
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are mild bases often used in aqueous solvent mixtures.[3][7]
-
Cesium Carbonate (Cs₂CO₃) is a stronger and often more effective base, particularly for difficult couplings.[7]
-
Potassium Phosphate (K₃PO₄) is another effective base, frequently used in anhydrous conditions.[1]
-
Organic bases like triethylamine (Et₃N) are generally less effective than inorganic bases in Suzuki couplings.[7]
Q3: What solvent system should I use?
A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction outcome.[8][9] Common solvents for Suzuki coupling include:
-
Toluene and 1,4-Dioxane are frequently used, often with an aqueous solution of the base.[10]
-
Tetrahydrofuran (THF) is another common choice.[2]
-
Polar aprotic solvents like Dimethylformamide (DMF) can also be effective.[8][9] It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[10]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction should be monitored regularly to determine the point of completion and to avoid the formation of degradation products from prolonged heating. Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring the reaction.[5][10]
Quantitative Data Summary
The following tables summarize typical reaction conditions for Suzuki coupling reactions involving heteroaromatic halides. These should be considered as starting points for optimization.
Table 1: Recommended Catalyst Systems for Heteroaryl Halide Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[1] |
| Pd(PPh₃)₄ | None | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1] |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane | 80-110 | A robust system for many heteroaryl couplings.[1] |
| K₂CO₃ | Toluene/H₂O | 80-100 | A common and cost-effective choice. |
| Cs₂CO₃ | THF | 60-80 | Often effective when other bases fail. |
| Na₂CO₃ | DME/H₂O | 80-100 | A milder alternative to K₂CO₃. |
Experimental Protocols
Generalized Protocol for Suzuki Coupling of this compound
This is a general procedure and should be optimized for specific boronic acids and desired scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)[10]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[10]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)[4]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst under a positive flow of inert gas.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to avoid side reactions during the iodination of 6-methylpyrimidin-4-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent side reactions during the electrophilic iodination of 6-methylpyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective when iodinating 6-methylpyrimidin-4-ol?
The main goal is the regioselective synthesis of 5-iodo-6-methylpyrimidin-4-ol. The C5 position on the pyrimidine ring is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. The key challenge is to introduce the iodine atom exclusively at this position with high yield.
Q2: What are the most common side reactions encountered during this procedure?
The most frequent side reactions include:
-
Over-iodination: Introduction of a second iodine atom, typically at another available position on the ring if conditions are too harsh.
-
N-Iodination or O-Iodination: Direct iodination on the nitrogen or oxygen heteroatoms, although this is less common for the final product, it can complicate the reaction mechanism.
-
Degradation: Decomposition of the pyrimidine ring structure under excessively harsh acidic or oxidative conditions.[1][2][3]
-
Formation of byproducts: Unwanted products resulting from reactions with the solvent or impurities.
Q3: Why is the choice of iodinating reagent and conditions so critical?
Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent (an oxidant or a Lewis acid) to generate a more potent electrophilic species ("I+").[4] Traditional methods using strong acids like nitric or sulfuric acid can achieve this but often lead to degradation and are environmentally hazardous.[1][2] Modern, milder methods offer superior control, higher selectivity, and better yields by generating the electrophile in situ under controlled conditions, thus minimizing side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the iodination of 6-methylpyrimidin-4-ol.
Issue 1: Low or No Yield of the Desired 5-Iodo Product
-
Possible Cause A: Insufficient Electrophilicity of Iodine
-
Solution: The reaction between an electron-deficient heterocycle and molecular iodine is often slow or does not proceed without an activator.[1] Employ an activating agent to generate a more reactive iodinating species. Mild and effective systems are preferred to avoid side reactions.
-
Use N-Iodosuccinimide (NIS), which can be activated with a catalytic amount of a strong acid like trifluoroacetic acid.[5]
-
Employ a combination of molecular iodine with an oxidant such as sodium nitrite (NaNO₂) or a silver salt (AgNO₃).[1][6]
-
Consider using 1,3-diiodo-5,5-dimethylhydantoin (DIH), which has shown higher reactivity and selectivity than I₂ or NIS in some cases.[5]
-
-
-
Possible Cause B: Impure or Decomposed Reagents
-
Solution: The purity of reagents is critical. Some iodinating agents, like iodine monochloride (ICl), are highly sensitive to moisture and can decompose over time, reducing their effectiveness.[7]
-
Always use freshly opened or purified reagents.
-
Handle moisture-sensitive reagents under anhydrous (dry) conditions.[7]
-
Ensure the starting 6-methylpyrimidin-4-ol is pure and dry.
-
-
Issue 2: Formation of Di-iodinated or Other Over-iodinated Products
-
Possible Cause A: Incorrect Stoichiometry
-
Solution: Using a large excess of the iodinating reagent can drive the reaction towards multiple substitutions.
-
Carefully control the molar ratio of the iodinating agent to the substrate. A ratio of 1.0 to 1.2 equivalents of the iodinating agent is typically sufficient for mono-iodination.[7]
-
-
-
Possible Cause B: High Reaction Temperature
-
Solution: Higher temperatures increase the reaction rate but can decrease selectivity, leading to the formation of undesired byproducts.[7]
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the thermodynamically more stable mono-iodinated product.[7]
-
-
Issue 3: Degradation of Starting Material or Product
-
Possible Cause A: Use of Harsh Reaction Conditions
-
Solution: Pyrimidine rings can be sensitive to strong, non-selective oxidizing agents or highly acidic environments.
-
Data Presentation: Comparison of Iodinating Systems
The following table summarizes various reagent systems used for the iodination of pyrimidine derivatives, which can serve as a starting point for optimizing the reaction for 6-methylpyrimidin-4-ol.
| Reagent System | Substrate Example | Conditions | Yield (%) | Reference |
| I₂ / AgNO₃ | Uracil | Mechanical Grinding, 25 min, RT | 98% | [1] |
| I₂ / AgNO₃ | Uridine | Mechanical Grinding, 25 min, RT | 83% | [1] |
| I₂ / NaNO₂ | Uracil | Acetonitrile, 30°C | 98% | [6] |
| I₂ / NaNO₂ | 2'-Deoxyuridine | Acetonitrile, 30°C | 96% | [6] |
| NIS / TFA (cat.) | Methoxy-substituted arenes | CH₂Cl₂, RT, <30 min | ~95% | [5] |
| DIH / H₂SO₄ | Nitrobenzene | Dichloromethane, RT | High |
Experimental Protocols
Protocol: Mild Iodination using Iodine and Sodium Nitrite
This protocol is adapted from an environmentally benign method for the C-5 iodination of pyrimidines and is recommended for its high selectivity and yield.[6]
Materials:
-
6-methylpyrimidin-4-ol
-
Iodine (I₂)
-
Sodium Nitrite (NaNO₂)
-
Acetonitrile (reagent grade)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: In a round-bottom flask, dissolve 6-methylpyrimidin-4-ol (1.0 mmol) in acetonitrile (1.2 mL).
-
Reagent Addition: To the stirred solution, add molecular iodine (1.0 mmol, 254 mg) followed by sodium nitrite (1.0 mmol, 69 mg).
-
Reaction: Stir the mixture at room temperature (or slightly elevated to 30°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel.
-
Quenching: Add ethyl acetate to dilute the mixture. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (indicated by the disappearance of the brown color).
-
Extraction: Further wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography to yield the pure this compound.
Mandatory Visualizations
The following diagrams illustrate key logical and chemical pathways relevant to the iodination process.
Caption: Troubleshooting workflow for iodination reactions.
Caption: General mechanism for electrophilic iodination at C5.
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. heteroletters.org [heteroletters.org]
- 7. benchchem.com [benchchem.com]
Purification challenges of 5-Iodo-6-methylpyrimidin-4-ol and solutions
Technical Support Center: 5-Iodo-6-methylpyrimidin-4-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Initial Synthesis and Work-up
Possible Causes:
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Incomplete reaction: The iodination reaction may not have gone to completion, leaving a significant amount of the starting material, 6-methylpyrimidin-4-ol.
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Product loss during work-up: The product may have some solubility in the aqueous wash solutions, leading to loss.
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Precipitation issues: The product may not have fully precipitated out of the reaction mixture upon the addition of water.
Solutions:
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Optimized Work-up: Minimize the volume of aqueous washes and ensure the pH is neutral before filtration to reduce solubility losses.
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Controlled Precipitation: Cool the reaction mixture in an ice bath after the addition of water to maximize the precipitation of the product.
Issue 2: Product is a Brown or Off-White Solid
Possible Causes:
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Residual Iodine: Trace amounts of iodine from the iodination reaction can discolor the product.
-
Formation of Colored Impurities: Side reactions or degradation of the product can lead to the formation of colored byproducts.
Solutions:
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Sodium Thiosulfate Wash: During the work-up, wash the crude product with a dilute aqueous solution of sodium thiosulfate to quench any residual iodine.
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Activated Carbon Treatment: If the discoloration persists after the initial work-up, a treatment with activated carbon during recrystallization can help remove colored impurities.
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Chromatographic Purification: For highly colored impurities, column chromatography is an effective method for separation.
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Possible Causes:
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High solubility in common solvents: The compound may be too soluble in many common organic solvents, even at room temperature, leading to poor recovery.
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Low solubility in all tested solvents: The compound may be sparingly soluble in most solvents, making it difficult to dissolve even at elevated temperatures.
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Oiling out: The compound may separate as an oil rather than forming crystals upon cooling.
Solutions:
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Solvent Screening: Perform a systematic solvent screening with a small amount of the compound to test its solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, and toluene) at both room temperature and at the solvent's boiling point.
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Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.
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Slow Cooling: To prevent oiling out, ensure the crystallization solution cools slowly. This can be achieved by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound using N-iodosuccinimide (NIS)?
A1: The most common impurities are:
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6-Methylpyrimidin-4-ol: Unreacted starting material.
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Succinimide: A byproduct from the N-iodosuccinimide reagent.
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Residual Iodine (I₂): Can be present if not properly quenched during the work-up.
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Di-iodinated species: Although less common, over-iodination can occur, leading to di-iodinated pyrimidinol impurities.
Q2: My purified this compound still has a brownish tint. What is the best way to remove this color?
A2: A brownish tint is often due to trace impurities. For minor discoloration, recrystallization with the addition of a small amount of activated charcoal can be effective. For more significant coloration, column chromatography is the recommended method for obtaining a pure, white to off-white solid.
Q3: What is the expected yield for the synthesis and purification of this compound?
A3: The initial synthesis can yield around 60% of the crude product.[1] Subsequent purification by recrystallization or column chromatography will result in a lower overall yield, typically in the range of 40-50%, depending on the purity of the crude material and the efficiency of the purification method.
Q4: How should I store the purified this compound?
A4: The compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
Data Presentation
Table 1: Summary of Purification Methods and Expected Outcomes
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-90% | >98% | 70-85% | Scalable, cost-effective, simple setup. | Less effective for impurities with similar solubility; potential for lower yield if not optimized. |
| Column Chromatography | 85-90% | >99% | 60-80% | High resolution, effective for removing closely related and colored impurities. | More time-consuming, requires larger volumes of solvent, less scalable. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for the purification of this compound that is 85-90% pure.
Materials:
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Crude this compound
-
Ethanol (95%)
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Activated Carbon (optional)
-
Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) while stirring and heating on a hot plate until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% w/w of the solute). Swirl the flask and gently heat for 5-10 minutes.
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Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the activated carbon.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
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Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying this compound with multiple or colored impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
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Dichloromethane (DCM)
-
Methanol (MeOH)
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Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack the chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a 95:5 DCM:MeOH mixture. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with 100% dichloromethane. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is as follows:
-
100% DCM (2 column volumes)
-
99:1 DCM:MeOH (4 column volumes)
-
98:2 DCM:MeOH (4 column volumes)
-
95:5 DCM:MeOH (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions and monitor the elution by TLC (using a 95:5 DCM:MeOH mobile phase).
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Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
Improving the stability of 5-Iodo-6-methylpyrimidin-4-ol in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with 5-Iodo-6-methylpyrimidin-4-ol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common sign of compound instability. The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the solvent used. Degradation of the compound leads to a lower effective concentration, which can cause variability in experimental outcomes. It is crucial to assess the stability of the compound under your specific experimental conditions.
Q2: What are the primary degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented, related halogenated pyrimidines, such as 5-iodouracil, are known to degrade via two primary routes:
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Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, particularly at non-neutral pH. This can lead to the opening of the ring or modification of its substituents. For some halouracils, hydrolysis can be more pronounced in alkaline conditions.
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Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to light, especially UV radiation. This can lead to the formation of a uracilyl radical and free iodine, which may appear as a colored impurity in the solution.
Q3: What are the optimal storage conditions for this compound, both as a solid and in a stock solution?
A3:
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Solid Form: As a solid, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO. It is recommended to prepare fresh solutions before use. If storage is necessary, store aliquots in tightly sealed, amber vials at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I observe a yellowish or brownish tint in my this compound solution. What could be the cause?
A4: A change in color, particularly the appearance of a yellow or brown hue, often indicates the formation of free iodine (I₂) due to the degradation of the compound. This is a common issue with iodinated organic compounds and can be initiated by exposure to light or heat.
Q5: How can I improve the stability of this compound in my aqueous experimental buffer?
A5: To enhance stability in aqueous solutions, consider the following:
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pH Control: Use a buffered solution to maintain a stable pH. For many pyrimidine derivatives, a pH range of 6.0-7.5 is often optimal for stability.
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants like ascorbic acid may be beneficial. However, their compatibility with your specific assay must be validated.
-
Chelating Agents: Trace metal ions can catalyze degradation. Including a chelating agent such as EDTA can help to sequester these ions.
-
Light Protection: Conduct experiments in low-light conditions or use amber-colored labware to protect the solution from light exposure.
-
Temperature Control: Maintain the solution at the lowest feasible temperature for your experiment.
Troubleshooting Guides
Guide 1: Inconsistent Bioassay Results
This guide provides a workflow to troubleshoot inconsistent results in biological assays.
Common impurities in 5-Iodo-6-methylpyrimidin-4-ol synthesis and their removal
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Iodo-6-methylpyrimidin-4-ol. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most prevalent impurities in the synthesis of this compound, particularly when using N-Iodosuccinimide (NIS) as the iodinating agent, are:
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Unreacted Starting Material: 6-methylpyrimidin-4-ol may remain if the reaction does not proceed to completion.
-
Residual Iodine: Excess iodine from the iodinating reagent or side reactions can contaminate the final product.
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Succinimide: A byproduct formed from the reduction of NIS during the reaction.
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Di-iodinated Byproduct: Although less common for this specific substrate, over-iodination can potentially lead to the formation of a di-iodinated pyrimidinol species, especially with prolonged reaction times or excess iodinating agent.
Q2: My final product has a noticeable color. What is the likely cause and how can I remove it?
A yellow to brown discoloration in the final product is typically due to the presence of residual iodine. This can be effectively removed by washing the crude product with a solution of sodium thiosulfate.
Q3: How can I remove the unreacted starting material, 6-methylpyrimidin-4-ol?
Unreacted 6-methylpyrimidin-4-ol can often be removed through recrystallization. The solubility difference between the starting material and the iodinated product in a suitable solvent system allows for the isolation of the pure desired compound.
Q4: What is a suitable method for monitoring the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, the consumption of the starting material and the formation of the product can be visualized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient duration (e.g., up to 30 hours).- Monitor the reaction by TLC until the starting material is fully consumed.- Use a slight excess of the iodinating agent. |
| Product is an oil or fails to crystallize | Presence of significant impurities. | - Wash the crude product thoroughly with sodium thiosulfate solution to remove iodine.- Attempt recrystallization from a suitable solvent system to purify the product. |
| Melting point of the product is broad or lower than expected | The product is impure. | - Recrystallize the product to improve its purity.- Ensure the product is thoroughly dried to remove any residual solvent. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS) | Presence of byproducts such as succinimide or di-iodinated species. | - Optimize the reaction conditions (e.g., stoichiometry of reagents, reaction time) to minimize byproduct formation.- Employ purification techniques like column chromatography if recrystallization is insufficient. |
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic iodination of 6-methylpyrimidin-4(3H)-one using N-iodosuccinimide (NIS) in acetic acid.[1]
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Reaction Setup: In a suitable reaction vessel, dissolve 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature.
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Addition of NIS: Slowly add N-iodosuccinimide (NIS) in portions to the solution over a period of approximately 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible (which may take up to 30 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water to precipitate the crude product.
-
Filtration: Collect the precipitated solid by filtration.
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Washing: Wash the solid with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a water wash.[1]
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Drying: Dry the purified product under a vacuum.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the final product.
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Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, water, or a mixture thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude, dried product and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under a vacuum to remove any remaining solvent.
Data Presentation
The following table summarizes the key reactants and products in a typical synthesis.
| Compound | Role | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-methylpyrimidin-4-ol | Starting Material | 110.12 | 148-150 |
| N-Iodosuccinimide (NIS) | Iodinating Agent | 224.99 | 200-202 |
| This compound | Product | 236.01 | 238-239[1] |
| Succinimide | Byproduct | 99.09 | 125-127 |
| Iodine | Impurity | 253.81 | 113.7 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential sources of common impurities in the synthesis of this compound.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Iodo-6-methylpyrimidin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions of 5-iodo-6-methylpyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point. For highly optimized systems, this can often be reduced to 0.5-1 mol%. Conversely, for challenging couplings, a higher loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.
Q2: How does the pyrimidin-4-ol tautomerism affect the cross-coupling reaction?
A2: The 4-hydroxyl group of this compound exists in tautomeric equilibrium with its pyrimidin-4-one form. This can influence the electronic properties of the pyrimidine ring and its reactivity. The pyrimidinone form is generally more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle. However, the hydroxyl group can also interact with the catalyst or reagents, potentially influencing the reaction outcome.
Q3: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction?
A3: Low yields in Suzuki-Miyaura couplings of pyrimidine derivatives can stem from several factors. Catalyst deactivation due to the coordinating nature of the pyrimidine nitrogen is a common issue. Other potential causes include suboptimal choice of catalyst, ligand, base, or solvent, as well as side reactions like protodeboronation of the boronic acid.[1][2]
Q4: What are the most common side reactions in these cross-coupling reactions and how can I minimize them?
A4: Common side reactions include:
-
Protodeboronation (Suzuki-Miyaura): The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous conditions, carefully selecting the base, or using more stable boronic esters (e.g., pinacol esters).[1]
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Homocoupling (Glaser coupling in Sonogashira): The dimerization of the alkyne starting material. This is often promoted by the presence of oxygen and can be reduced by ensuring strictly anaerobic conditions or using a copper-free protocol.[3]
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom. This can sometimes be mitigated by optimizing the ligand and reaction temperature.
Q5: Can I use the same catalyst system for Suzuki-Miyaura, Sonogashira, and Heck reactions?
A5: While some palladium catalysts are versatile, it is generally recommended to optimize the catalyst system for each type of reaction. For instance, Suzuki-Miyaura reactions with heteroaryl halides often benefit from bulky, electron-rich phosphine ligands. Sonogashira reactions typically require a copper(I) co-catalyst, although copper-free systems are also available.[3] Heck reactions have their own set of preferred ligands and conditions.
Troubleshooting Guides
Problem 1: Low or No Product Conversion
| Possible Cause | Suggested Solution |
| Catalyst Inactivity or Deactivation | The nitrogen atom of the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center. Ensure the catalyst is fresh and has been stored under an inert atmosphere. A color change to black may indicate the formation of inactive palladium black. |
| Suboptimal Ligand | The chosen ligand may not be suitable for the specific reaction. Screen a variety of phosphine ligands with different steric and electronic properties. |
| Inappropriate Base or Solvent | The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki-Miyaura) and the solvent affects the solubility of all components. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, DMF, toluene), including aqueous mixtures for Suzuki reactions. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature, but be mindful that excessive heat can lead to catalyst decomposition and side reactions. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Suggested Solution |
| Protodeboronation of Boronic Acid (Suzuki) | Use anhydrous solvents and reagents. Switch to a milder base (e.g., KF or K₃PO₄). Consider using a more stable boronic ester (e.g., pinacol ester). |
| Alkyne Homocoupling (Sonogashira) | Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents. Consider using a copper-free Sonogashira protocol. |
| Dehalogenation of this compound | Optimize the reaction conditions, particularly the choice of ligand and base. Lowering the reaction temperature may also be beneficial. |
Data Presentation
The following tables provide starting points for catalyst loading and reaction conditions based on analogous systems. Optimization for this compound is recommended.
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of Halopyrimidines
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Approximate Yield (%) |
| Pd(PPh₃)₄ | - | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | Moderate to Good |
| Pd(OAc)₂ | SPhos | 2 | K₂CO₃ | Toluene/H₂O | 100 | High |
| PdCl₂(dppf) | dppf | 3 | Cs₂CO₃ | DMF | 90 | High |
Data compiled from studies on similar halopyrimidine substrates and should be used as a starting point for optimization.[4][5]
Table 2: General Conditions for Sonogashira Coupling of Halopyrimidines
| Catalyst System | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | 2-5 | Et₃N | THF | Room Temp - 60 |
| Pd(PPh₃)₄ | CuI | 5 | Et₃N/DMF | 60-100 | |
| Copper-free systems | - | 1-5 | Amine Base | Various | Elevated |
These are general conditions; optimization is crucial for achieving high yields.[6]
Table 3: General Conditions for Heck Coupling of Aryl Iodides
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | 1-3 | Et₃N | DMF | 100-120 |
| PdCl₂(PPh₃)₂ | - | 2-5 | NaOAc | NMP | 100-140 |
Conditions are generalized for aryl iodides and should be adapted for the specific substrate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the Schlenk flask.
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Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.[6]
General Protocol for Heck Coupling
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF). Then, add the base (e.g., Et₃N, 2.0 equiv.), this compound (1.0 equiv.), and the alkene (1.2-1.5 equiv.).
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
References
How to monitor the progress of reactions involving 5-Iodo-6-methylpyrimidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for monitoring the progress of chemical reactions involving 5-Iodo-6-methylpyrimidin-4-ol. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I monitor the progress of my reaction involving this compound?
A1: The progress of reactions with this compound, such as Suzuki-Miyaura or Sonogashira cross-coupling reactions, can be effectively monitored using several analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method will depend on the specific reaction, available equipment, and the level of detail required.
Q2: My TLC analysis shows a persistent spot for the starting material, even after prolonged reaction time. What could be the issue?
A2: A persistent starting material spot on TLC, especially in palladium-catalyzed cross-coupling reactions, can indicate several potential problems:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Insufficient Base: The base is crucial for the transmetalation step in Suzuki reactions. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃) in the correct stoichiometry.
-
Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature.
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Poor Reagent Quality: The boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling) may have degraded. It is advisable to use fresh or properly stored reagents.
Q3: I am observing multiple new spots on my TLC plate in addition to my desired product. What are these, and how can I minimize them?
A3: The formation of multiple new spots suggests the presence of side products. In the context of Suzuki and Sonogashira reactions, common byproducts include:
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Homocoupling Products: This is the coupling of two molecules of the boronic acid or two molecules of the alkyne. This can sometimes be minimized by the slow addition of the boronic acid or alkyne to the reaction mixture.
-
Protodeiodination: The iodine atom on your starting material is replaced by a hydrogen atom. This can occur if there are sources of protons in your reaction mixture.
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
To minimize these, consider optimizing the reaction conditions, such as changing the catalyst, ligand, base, or solvent.
Q4: My HPLC analysis shows broad or tailing peaks for my compounds. How can I improve the peak shape?
A4: Poor peak shape in HPLC can be due to several factors:
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your analytes. For pyrimidine derivatives, using a buffered mobile phase is often beneficial.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated or have reached the end of its lifespan. Flushing the column or replacing it may be necessary.
-
Secondary Interactions: The analytes may be interacting with active sites on the stationary phase. Adding a small amount of an amine modifier (like triethylamine) to the mobile phase can sometimes help for basic compounds.
Q5: How can I confirm the identity of my product using NMR spectroscopy?
A5: ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation. For a successful cross-coupling reaction, you would expect to see:
-
In ¹H NMR, the appearance of new signals corresponding to the protons of the coupled group (e.g., aromatic protons from a phenylboronic acid in a Suzuki reaction).
-
In ¹³C NMR, the appearance of new carbon signals from the coupled moiety and a significant upfield or downfield shift of the carbon atom at the C5 position of the pyrimidine ring where the iodine was previously attached.
A D₂O exchange experiment can be used to identify exchangeable protons, such as the -OH group on the pyrimidinol ring.
Quantitative Data Summary
The following table provides typical analytical data for monitoring reactions of this compound. Please note that specific values can vary depending on the exact experimental conditions.
| Technique | Analyte | Parameter | Typical Value / Observation |
| TLC | This compound | Rf | 0.3 - 0.5 (e.g., in 1:1 Hexane:Ethyl Acetate) |
| Suzuki Product (e.g., 5-Phenyl) | Rf | Typically higher or lower than starting material depending on polarity. | |
| Sonogashira Product (e.g., 5-Phenylethynyl) | Rf | Typically higher or lower than starting material depending on polarity. | |
| HPLC | This compound | Retention Time | Dependent on column and mobile phase (e.g., 3-5 min on a C18 column with a water/acetonitrile gradient). |
| Suzuki/Sonogashira Product | Retention Time | Will shift relative to the starting material. | |
| ¹H NMR | This compound | Chemical Shift (δ) | Methyl protons (~2.3 ppm), Pyrimidine proton (~8.0 ppm), OH proton (broad, variable). |
| Suzuki Product (e.g., 5-Phenyl) | Chemical Shift (δ) | Appearance of new aromatic signals (~7.2-7.6 ppm). | |
| Sonogashira Product (e.g., 5-Phenylethynyl) | Chemical Shift (δ) | Appearance of new aromatic signals (~7.3-7.7 ppm). | |
| ¹³C NMR | This compound | Chemical Shift (δ) | C-I (~70-80 ppm), C=O (~160-170 ppm). |
| Suzuki/Sonogashira Product | Chemical Shift (δ) | Disappearance of the C-I signal and appearance of new signals for the coupled group. | |
| GC-MS | This compound | Molecular Ion (M⁺) | m/z = 236 |
| Suzuki Product (5-Phenyl) | Molecular Ion (M⁺) | m/z = 186 | |
| Sonogashira Product (5-Phenylethynyl) | Molecular Ion (M⁺) | m/z = 210 |
Experimental Protocols
Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the starting line. Also spot the starting material for comparison.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with iodine vapor can also be used.
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. For example, a gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both starting material and product absorb (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used, for example, starting at 60°C and ramping up to 250°C.
-
Injection: A small volume (e.g., 1 µL) of the diluted reaction mixture is injected.
-
MS Detection: The mass spectrometer is set to scan a relevant mass range (e.g., 40-500 m/z) in electron ionization (EI) mode.[2]
-
Analysis: Monitor the disappearance of the peak corresponding to the molecular ion of the starting material and the appearance of the peak for the product's molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Take a small aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the reaction mixture to that of the starting material. The appearance of new signals and the disappearance or reduction in the intensity of the starting material signals will indicate the progress of the reaction. For quantitative analysis, an internal standard can be added.
Visualizations
References
Dealing with poor solubility of 5-Iodo-6-methylpyrimidin-4-ol in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling the poor solubility of 5-Iodo-6-methylpyrimidin-4-ol in chemical reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the general properties and solubility characteristics of this compound?
Q2: I am observing very low conversion in my reaction. Could the poor solubility of this compound be the cause?
A2: Yes, poor solubility is a very common reason for low or no conversion in reactions involving this compound. For a reaction to proceed efficiently, the reactants need to be in the same phase to interact. If the starting material does not dissolve, the reaction will be a heterogeneous mixture, and the reaction rate will be significantly limited by the small surface area of the solid.
Q3: Are there any recommended solvents for reactions involving this compound?
A3: Based on analogous reactions with structurally similar heterocyclic compounds, polar aprotic solvents are generally the first choice. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
Often, a co-solvent, such as water, is used, particularly in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. The addition of water can sometimes help to dissolve the inorganic base and other reagents.
Q4: How can I improve the solubility of this compound in my reaction?
A4: Several strategies can be employed to improve the solubility of this compound:
-
Solvent Screening: Test the solubility in a range of solvents to find the most suitable one for your specific reaction.
-
Temperature Increase: Gently heating the reaction mixture can significantly increase the solubility of the starting material. However, be mindful of the thermal stability of your reactants and products.
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a mixture of dioxane and water is common in Suzuki reactions.
-
Stronger or More Soluble Base: In reactions requiring a base, the choice of base can influence the solubility of the starting material. For instance, using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective than sodium or potassium carbonate.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can help to bring the reactants together.
-
Sonication: Applying ultrasonic waves can sometimes help to dissolve stubborn solids.
II. Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield or no reaction when coupling this compound with an arylboronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Detailed Steps:
-
Assess Solubility: Visually inspect the reaction mixture. If solid this compound is present, solubility is likely the primary issue.
-
Optimize Solvent and Temperature:
-
Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C, then 120 °C), monitoring for decomposition.
-
If temperature increase is insufficient, screen different solvent systems. A common starting point is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or DMF) and water.
-
-
Evaluate the Base:
-
Ensure the base is sufficiently strong and soluble in the reaction medium.
-
Consider switching from common bases like Na₂CO₃ or K₂CO₃ to more effective alternatives such as K₃PO₄ or Cs₂CO₃.
-
-
Check the Catalyst System:
-
Catalyst deactivation can be an issue. Use fresh catalyst and ensure an inert atmosphere.
-
For challenging substrates, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. PdCl₂(dppf) is also a robust catalyst to try.
-
-
Verify Reagent Quality:
-
Impurities in the arylboronic acid can hinder the reaction.
-
Ensure all solvents are appropriately dried and degassed to prevent catalyst deactivation.
-
Guide 2: Sonogashira Cross-Coupling Reactions
Issue: Failure to couple this compound with a terminal alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Detailed Steps:
-
Address Solubility: As with the Suzuki coupling, ensure the starting material is dissolved. Try heating the reaction mixture or using a more polar aprotic solvent like DMF.
-
Base and Copper Co-catalyst:
-
The amine base (e.g., triethylamine, diisopropylethylamine) often serves as both the base and a solvent. Ensure it is dry and freshly distilled if necessary.
-
The copper(I) iodide (CuI) is sensitive to oxidation. Use freshly opened or properly stored CuI.
-
-
Palladium Catalyst:
-
Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Ensure the catalyst is of good quality.
-
If the standard conditions fail, consider a copper-free Sonogashira protocol, which may require a different palladium catalyst and ligand system.
-
-
Alkyne Stability:
-
Terminal alkynes can undergo homocoupling (Glaser coupling) as a side reaction. Ensure thorough degassing of the reaction mixture to minimize oxygen content.
-
Verify the purity of the alkyne, as impurities can inhibit the reaction.
-
III. Experimental Protocols
The following are generalized protocols based on standard procedures for similar substrates. Optimization for your specific substrate and coupling partner is likely necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)
-
Degassed solvent (e.g., DMF or THF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
IV. Data Presentation
Table 1: Recommended Starting Conditions for Solvent and Base Screening
| Reaction Type | Primary Solvent | Co-Solvent | Base | Temperature (°C) |
| Suzuki-Miyaura | 1,4-Dioxane | Water (4:1) | K₃PO₄ | 100 |
| Suzuki-Miyaura | DMF | None | Cs₂CO₃ | 100 |
| Sonogashira | THF | None | Et₃N | 60 |
| Sonogashira | DMF | None | DIPEA | 80 |
Note: This technical support guide is intended for informational purposes only. All experimental work should be conducted in a properly equipped laboratory under the supervision of a qualified chemist, and all appropriate safety precautions should be taken.
References
Long-term storage and stability issues of 5-Iodo-6-methylpyrimidin-4-ol
Welcome to the technical support center for 5-Iodo-6-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Key recommendations include temperature control, inert atmosphere, and protection from light.[1][2]
Q2: How sensitive is this compound to light?
A2: Halogenated pyrimidines can be susceptible to photodegradation.[3] It is crucial to store this compound in a dark place, such as in an amber vial or a light-blocking container, to prevent the cleavage of the carbon-iodine bond.[2][4]
Q3: What are the visible signs of degradation for this compound?
A3: While chemical degradation is not always visible, any change in the physical appearance of the compound, such as a significant color change from its typical yellow to brown solid appearance, may indicate degradation.[1] For accurate assessment, analytical methods are recommended.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the behavior of similar halogenated pyrimidines, two primary degradation pathways are of concern:
-
Photodegradation: Exposure to UV or visible light can induce the cleavage of the C-I bond, leading to the formation of a uracilyl radical.[4]
-
Hydrolysis: In aqueous solutions, particularly under non-neutral pH conditions, the pyrimidine ring may undergo hydrolytic degradation. This can involve hydration across the C5-C6 double bond and subsequent ring opening.[5]
Q5: What is the recommended procedure for handling this compound?
A5: Standard laboratory safety protocols for handling chemical compounds should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Q6: How should I dispose of waste containing this compound?
A6: Waste containing this compound should be treated as halogenated organic waste. It is important to segregate it from non-halogenated solvent waste. Follow your institution's and local regulations for hazardous waste disposal.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing unexpected or inconsistent results in your experiments using this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Concerns About Compound Purity
If you suspect the purity of your this compound is compromised, the following steps can help you assess its quality.
-
Visual Inspection: Check for any changes in color or physical state.
-
Analytical Verification: The purity of this compound can be confirmed using standard analytical techniques.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the active compound and detect any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the compound and any impurities.[6]
-
Issue 3: Solubility Problems
If you are experiencing difficulties dissolving this compound, consider the following:
-
Solvent Selection: Refer to the supplier's datasheet for recommended solvents. If not available, test solubility in a small scale with common laboratory solvents.
-
Gentle Heating: Gentle warming of the solvent may aid in dissolution. However, be cautious as excessive heat can promote degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[1][2] | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1][2] | To prevent oxidation. |
| Light | Protect from light (store in the dark)[2] | To avoid photodegradation. |
| Container | Tightly sealed, light-resistant container | To prevent moisture uptake and light exposure. |
Table 2: Potential Degradation Products and Impurities
| Degradation Pathway | Potential Products/Impurities | Analytical Detection Method |
| Photodegradation | 6-methylpyrimidin-4-ol, Iodine | HPLC, LC-MS |
| Hydrolysis | Ring-opened products (e.g., ureido derivatives) | HPLC, LC-MS, NMR |
| Synthesis Impurities | Starting materials (e.g., 4-Hydroxy-6-methylpyrimidine), residual solvents | HPLC, NMR |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your system.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines a general procedure for confirming the identity of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine the chemical shifts.
-
Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure.
-
Mandatory Visualizations
Caption: Potential photodegradation pathway of this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. This compound CAS#: 7752-74-1 [amp.chemicalbook.com]
- 2. 7 Oceans : Virtual tour generated by Panotour [rederijgroen.nl]
- 3. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound,7752-74-1-Amadis Chemical [amadischem.com]
Validation & Comparative
Reactivity Face-Off: 5-Iodo- vs. 5-Bromo-6-methylpyrimidin-4-ol in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidinones, in particular, are privileged structures found in numerous bioactive molecules. The choice of halogen at the 5-position of the pyrimidin-4-ol core profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions, which are pivotal for introducing molecular diversity. This guide provides an objective comparison of the reactivity of 5-iodo-6-methylpyrimidin-4-ol and 5-bromo-6-methylpyrimidin-4-ol in three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by established principles and representative experimental data.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond in this compound leads to a lower activation energy for the rate-determining oxidative addition step of the catalytic cycle, rendering it more reactive than its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity and typical reaction conditions for 5-iodo- and 5-bromo-6-methylpyrimidin-4-ol in key palladium-catalyzed cross-coupling reactions. The data is compiled from general principles of cross-coupling reactions and analogous transformations reported in the literature.
| Reaction Type | Halogen | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Iodo | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 25 - 80 | 1 - 6 | 85 - 98 |
| Bromo | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 80 - 120 | 6 - 24 | 70 - 90 | |
| Sonogashira | Iodo | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25 - 60 | 1 - 5 | 80 - 95 |
| Bromo | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 60 - 100 | 8 - 24 | 65 - 85 | |
| Buchwald-Hartwig | Iodo | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 4 - 12 | 75 - 90 |
| Bromo | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 100 - 130 | 12 - 36 | 60 - 80 |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling:
Objective: To synthesize 5-aryl-6-methylpyrimidin-4-ol derivatives.
Procedure:
-
To a dry Schlenk flask, add 5-halo-6-methylpyrimidin-4-ol (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Stir the reaction mixture at the appropriate temperature (see table above) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling:
Objective: To synthesize 5-alkynyl-6-methylpyrimidin-4-ol derivatives.
Procedure:
-
To a dry Schlenk flask, add 5-halo-6-methylpyrimidin-4-ol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous solvent such as THF, followed by a degassed amine base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the mixture at the appropriate temperature (see table above) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination:
Objective: To synthesize 5-amino-6-methylpyrimidin-4-ol derivatives.
Procedure:
-
To a dry Schlenk tube, add 5-halo-6-methylpyrimidin-4-ol (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous, degassed solvent such as toluene.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (see table above).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Workflow
The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
General experimental workflow for cross-coupling.
Simplified catalytic cycle for cross-coupling.
The Strategic Advantage of 5-Iodo-6-methylpyrimidin-4-ol in Modern Synthesis and Drug Discovery
In the landscape of heterocyclic chemistry and drug development, the choice of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Among the various halogenated pyrimidines utilized as versatile building blocks, 5-Iodo-6-methylpyrimidin-4-ol emerges as a superior option for researchers and scientists. This guide provides an objective comparison of this compound with its chloro and bromo analogs, supported by established reactivity principles and experimental data from the literature, to highlight its advantages in key synthetic transformations.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in its enhanced reactivity in a multitude of palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of the carbon-iodine (C-I) bond being weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The lower bond dissociation energy of the C-I bond facilitates the oxidative addition step in the catalytic cycle of reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. This often translates to milder reaction conditions, shorter reaction times, and higher yields compared to other halopyrimidines.[1]
The general order of reactivity for halopyrimidines in these transformations is well-established: I > Br > Cl > F.[1] This trend is crucial for medicinal chemists as it allows for selective functionalization of poly-halogenated systems and the use of less forcing conditions, which is beneficial for the stability of complex molecules.
Comparative Performance in Key Cross-Coupling Reactions
While a direct side-by-side quantitative comparison of 5-iodo, 5-bromo, and 5-chloro-6-methylpyrimidin-4-ol under identical conditions is not extensively documented in publicly available literature, the general reactivity trends for halopyrimidines are well-supported. The following table summarizes the expected relative performance based on analogous systems.
| Reaction Type | This compound | 5-Bromo-6-methylpyrimidin-4-ol | 5-Chloro-6-methylpyrimidin-4-ol |
| Suzuki-Miyaura Coupling | High yields under mild conditions (e.g., lower temperatures, shorter reaction times). | Moderate to high yields, may require slightly more forcing conditions. | Lower reactivity, often requires specialized catalysts and higher temperatures. |
| Heck Reaction | Efficient coupling with a variety of alkenes under standard conditions. | Less reactive than the iodo analog, may require higher catalyst loading or temperature. | Significantly less reactive, often resulting in lower yields. |
| Sonogashira Coupling | Excellent reactivity, allowing for efficient formation of C-C triple bonds. | Good reactivity, but may require more forcing conditions than the iodo analog. | Poor reactivity, often not the substrate of choice for this reaction. |
| Buchwald-Hartwig Amination | High efficiency in C-N bond formation with a broad range of amines. | Good reactivity, but may require more specialized ligand systems. | Challenging substrate, often requiring highly active catalysts and harsher conditions. |
Strategic Synthesis and Biological Significance
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[2][3][4][5][6][7][8] this compound serves as a key intermediate in the synthesis of these complex molecules. Its ability to readily undergo cross-coupling reactions allows for the facile introduction of diverse substituents at the 5-position, which is crucial for tuning the biological activity and selectivity of the final compounds.
Derivatives of this compound have been explored as inhibitors of various kinases, which are pivotal enzymes in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.[2][9] The Janus kinase (JAK) family of tyrosine kinases, which are central to the JAK-STAT signaling pathway, are prominent targets for pyrimidine-based inhibitors.[3][9][10][11]
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the direct iodination of 6-methylpyrimidin-4-ol.
Materials:
-
6-methylpyrimidin-4(3H)-one
-
N-Iodosuccinimide (NIS)
-
Acetic acid
-
Water
-
Aqueous sodium thiosulfate
Procedure:
-
To a solution of 6-methylpyrimidin-4(3H)-one (1.0 eq) in acetic acid, add N-iodosuccinimide (NIS) (0.88 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with aqueous sodium thiosulfate to remove any residual iodine, followed by washing with water.
-
Dry the product under vacuum to yield this compound.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Processes
To better understand the utility of this compound, the following diagrams illustrate a key signaling pathway where its derivatives can act as inhibitors and a typical experimental workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Intermediates in Kinase Inhibitor Synthesis: Spotlight on 5-Iodo-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural similarity to the adenine core of ATP. The choice of a functionalized pyrimidine intermediate is a critical strategic decision in the synthetic pathway to a novel kinase inhibitor, profoundly influencing reaction efficiency, yield, and scalability. This guide provides a comprehensive comparison of 5-Iodo-6-methylpyrimidin-4-ol against other widely used pyrimidine and pyrazole intermediates in the synthesis of kinase inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Key Intermediates
The selection of an appropriate starting material is pivotal for the successful synthesis of kinase inhibitors. Below is a comparative analysis of this compound and its alternatives, focusing on their application in common carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the assembly of kinase inhibitor backbones.
| Intermediate | Key Reaction | Typical Application | Reported Yield | Key Considerations |
| This compound | Iodination of 6-methylpyrimidin-4(3H)-one | Precursor for Suzuki and Buchwald-Hartwig couplings to introduce aryl and amino substituents. | 60% (for the iodination step) | The iodo group provides high reactivity for cross-coupling reactions. The hydroxyl group may require protection depending on the subsequent reaction conditions. |
| 2,4-Dichloro-5-fluoro-6-methylpyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Sequential introduction of nucleophiles at the C4 and C2 positions for building complex kinase inhibitors. | 83% (for the initial SNAr at C4) | The two chlorine atoms exhibit differential reactivity, allowing for selective and sequential substitutions. The fluorine atom can enhance metabolic stability. |
| 2,4-Dichloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) & Suzuki Coupling | Versatile intermediate for the synthesis of a wide range of kinase inhibitors by substitution at the 2- and 4-positions. | Yields vary (e.g., 60% in Suzuki coupling) | A cost-effective and common starting material. Regioselectivity of substitution can be controlled by reaction conditions. |
| 4-Iodopyrazole | Suzuki-Miyaura Coupling | Synthesis of pyrazole-based kinase inhibitors, particularly targeting the JAK family. | 4-12 hours reaction time, yields vary | The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, enabling efficient introduction of diverse functionalities at the C4 position. |
| Pyrazolo[3,4-d]pyrimidines | Various (e.g., substitution, coupling) | Core scaffold for a variety of kinase inhibitors, acting as a purine bioisostere. | Yields are structure-dependent. | This fused heterocyclic system often mimics the hinge-binding interactions of ATP in the kinase active site. |
Experimental Protocols
Detailed methodologies for key transformations involving these intermediates are crucial for reproducibility and optimization.
Protocol 1: Synthesis of this compound
This protocol describes the iodination of 6-methylpyrimidin-4(3H)-one.
Materials:
-
6-methylpyrimidin-4(3H)-one
-
N-iodosuccinimide (NIS)
-
Acetic acid
-
Water
-
Aqueous sodium thiosulfate
Procedure:
-
To a solution of 6-methylpyrimidin-4(3H)-one (0.64 mol) in acetic acid, add N-iodosuccinimide (0.56 mol) in batches at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 30 hours).
-
Upon completion, dilute the reaction mixture with water.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with aqueous sodium thiosulfate to remove any residual iodine.
-
Dry the product under vacuum to yield this compound.
Expected Yield: Approximately 60%.
Protocol 2: Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-fluoro-6-methylpyrimidine
This protocol details the initial amine substitution at the C4 position.
Materials:
-
2,4-dichloro-5-fluoro-6-methylpyrimidine
-
p-Phenylenediamine
-
Triethylamine
-
Ethanol
Procedure:
-
Dissolve 2,4-dichloro-5-fluoro-6-methylpyrimidine (1.381 mmol) in ethanol (10 mL) and cool the solution in an ice bath.
-
Add triethylamine (1.2 equiv) and p-phenylenediamine (1.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture via column chromatography (e.g., 60% ethyl acetate in Hexanes) to provide N-(2-chloro-5-fluoro-6-methylpyrimidin-4-yl)benzene-1,4-diamine.[1]
Expected Yield: Approximately 83%.[1]
Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Iodopyrazole
A general procedure for the palladium-catalyzed coupling of 4-iodopyrazole with an arylboronic acid.
Materials:
-
4-iodo-1H-pyrazole
-
Arylboronic acid
-
Palladium(II) acetate
-
SPhos
-
Potassium carbonate
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried sealed tube or microwave vial, add 4-iodo-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to a final concentration of 0.1-0.2 M of the 4-iodopyrazole.
-
Heat the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typical reaction times are 4 to 12 hours).
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context and the experimental logic is facilitated by visual diagrams.
References
A Comparative Guide to the Reaction Kinetics of 5-Halopyrimidines in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry, with 5-substituted pyrimidines featuring prominently in a wide array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse pyrimidine derivatives. The choice of the halogen at the 5-position of the pyrimidine ring significantly impacts the reaction kinetics and overall efficiency of the coupling process. This guide provides an objective comparison of the reactivity of 5-iodo-, 5-bromo-, and 5-chloropyrimidines in Suzuki coupling reactions, supported by established chemical principles and experimental data from the literature.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of organohalides is largely governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. The generally accepted order of reactivity for halogens in Suzuki coupling is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energies, where the weaker carbon-iodine bond is more readily cleaved by the palladium catalyst, leading to a faster reaction rate.[1]
Consequently, 5-iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields. 5-Bromopyrimidines are also highly effective coupling partners, offering a good balance of reactivity and stability. 5-Chloropyrimidines are the least reactive of the three and typically necessitate more forcing conditions, such as higher temperatures, more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), and longer reaction times to achieve comparable yields.[1]
Quantitative Comparison of Reactivity
While a direct side-by-side comparison of the three 5-halopyrimidines under identical conditions is not extensively documented in a single study, the relative reactivity can be inferred from various sources and is summarized in the table below. The data presented is a synthesis of typical observations and should be considered as a guide to relative performance.
| 5-Halopyrimidine | Relative Reactivity | Typical Reaction Temperature | Typical Reaction Time | Typical Yield Range | Notes |
| 5-Iodopyrimidine | High | Room Temperature to 80 °C | 1 - 6 hours | 85 - 98% | Most reactive, ideal for sensitive substrates and mild conditions. |
| 5-Bromopyrimidine | Moderate | 80 - 110 °C | 6 - 24 hours | 70 - 95% | Good balance of reactivity and stability, widely used.[2] |
| 5-Chloropyrimidine | Low | 100 - 140 °C | 12 - 48 hours | 40 - 80% | Requires more robust catalysts and harsher conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions. Below are representative protocols for the coupling of a generic 5-halopyrimidine with an arylboronic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid using a traditional palladium catalyst.[2][3]
Materials:
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol provides an alternative using a nickel catalyst, which can be a more cost-effective option.
Materials:
-
5-Bromopyrimidine (1.00 equiv)
-
3-Furanylboronic acid (2.50 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.005 equiv)
-
Potassium phosphate (K₃PO₄) (4.50 equiv)
-
tert-Amyl alcohol
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium phosphate.
-
Under a nitrogen atmosphere, add 5-bromopyrimidine, 3-furanylboronic acid, and bis(tricyclohexylphosphine)nickel(II) chloride.
-
Add tert-amyl alcohol to make a 0.3 M solution with respect to 5-bromopyrimidine.
-
Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Reactivity Workflow
To further elucidate the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical workflow for selecting a 5-halopyrimidine based on desired reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for selecting the appropriate 5-halopyrimidine.
References
Spectroscopic Scrutiny: A Comparative Analysis of 5-Halogenated 6-Methylpyrimidin-4-ols
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-iodo-, 5-bromo-, and 5-chloro-6-methylpyrimidin-4-ol, complete with experimental protocols and comparative data.
This guide provides an objective spectroscopic comparison of three halogenated pyrimidinol derivatives: 5-iodo-6-methylpyrimidin-4-ol, 5-bromo-6-methylpyrimidin-4-ol, and 5-chloro-6-methylpyrimidin-4-ol. These compounds are of interest as potential scaffolds and building blocks in medicinal chemistry and materials science. Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and the analysis of their downstream applications. This document summarizes available quantitative data, outlines detailed experimental methodologies for their analysis, and visualizes key concepts and workflows.
Physicochemical and Mass Spectrometry Data
The substitution of different halogens at the 5-position of the 6-methylpyrimidin-4-ol core significantly influences the molecular weight and mass spectrometric fragmentation patterns of these molecules. The following table summarizes their key physical properties and mass spectrometry data.
| Property | This compound | 5-bromo-6-methylpyrimidin-4-ol | 5-chloro-6-methylpyrimidin-4-ol |
| Molecular Formula | C5H5IN2O | C5H5BrN2O | C5H5ClN2O |
| Molecular Weight | 236.01 g/mol | 189.01 g/mol | 144.56 g/mol |
| Monoisotopic Mass | 235.94 g/mol | 187.96 g/mol | 144.01 g/mol |
| Melting Point | 238-239 °C[1] | Not available | Not available |
| Mass Spectrum (m/z) | Data not available | Data not available | Molecular Ion (M+): 144[2] |
It is important to note the presence of isotopic patterns in the mass spectra of the bromo and chloro derivatives due to the natural abundance of 79Br/81Br and 35Cl/37Cl isotopes, which can aid in their identification.
Spectroscopic Data Comparison
A comprehensive comparison of the spectroscopic data is essential for distinguishing between these closely related compounds. Due to the limited availability of complete experimental data for all three compounds in publicly accessible databases, the following tables include available data and expected trends based on the analysis of similar structures.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | This compound (Predicted) | 5-bromo-6-methylpyrimidin-4-ol (Predicted) | 5-chloro-6-methylpyrimidin-4-ol (Predicted) |
| H2 (pyrimidinyl) | ~8.0-8.2 | ~8.1-8.3 | ~8.2-8.4 |
| CH3 | ~2.3-2.5 | ~2.4-2.6 | ~2.5-2.7 |
| NH/OH (broad) | ~11-13 | ~11-13 | ~11-13 |
Note: Predicted values are based on general principles of NMR spectroscopy. The electronegativity of the halogen is expected to have a minor deshielding effect on the pyrimidine ring protons, with the H2 proton of the chloro-derivative predicted to be the most downfield.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | This compound (Predicted) | 5-bromo-6-methylpyrimidin-4-ol (Predicted) | 5-chloro-6-methylpyrimidin-4-ol (Predicted) |
| C4 (C-O) | ~160-165 | ~160-165 | ~160-165 |
| C6 (C-CH3) | ~150-155 | ~152-157 | ~154-159 |
| C2 | ~145-150 | ~147-152 | ~149-154 |
| C5 (C-X) | ~90-95 | ~100-105 | ~115-120 |
| CH3 | ~15-20 | ~16-21 | ~17-22 |
Note: The carbon directly attached to the halogen (C5) is expected to show the most significant variation in chemical shift, influenced by the heavy atom effect of iodine and the electronegativity of bromine and chlorine.
IR Spectroscopy
| Wavenumber (cm⁻¹) | This compound (Predicted) | 5-bromo-6-methylpyrimidin-4-ol | 5-chloro-6-methylpyrimidin-4-ol (Predicted) |
| N-H/O-H stretch | 3200-3400 (broad) | 3200-3400 (broad) | 3200-3400 (broad) |
| C-H stretch (methyl) | ~2950-3000 | ~2950-3000 | ~2950-3000 |
| C=O stretch (amide) | ~1650-1680 | ~1650-1680 | ~1650-1680 |
| C=C/C=N stretch | ~1550-1650 | ~1550-1650 | ~1550-1650 |
| C-X stretch | ~500-600 | ~600-700 | ~700-800 |
Note: The most distinguishable feature in the IR spectra would be the C-X (carbon-halogen) stretching vibration, which appears in the fingerprint region and is dependent on the mass of the halogen atom.
UV-Vis Spectroscopy
| λmax (nm) | This compound (Predicted) | 5-bromo-6-methylpyrimidin-4-ol (Predicted) | 5-chloro-6-methylpyrimidin-4-ol (Predicted) |
| π → π | ~260-280 | ~255-275 | ~250-270 |
| n → π | ~300-320 | ~295-315 | ~290-310 |
Note: The position of the absorption maxima is influenced by the electronic effects of the halogen substituent. A slight bathochromic (red) shift is expected with increasing atomic number of the halogen.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 5-halo-6-methylpyrimidin-4-ols.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background scan of the empty sample holder and subtract it from the sample spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Scan range: 200-800 nm.
-
Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.
-
-
Data Processing: The instrument software will automatically subtract the solvent baseline and plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).
4. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in both positive and negative ion modes.
-
Mass range: m/z 50-500.
-
-
Acquisition (EI-MS):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Electron energy: 70 eV.
-
Mass range: m/z 35-500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizing Concepts and Workflows
To aid in the understanding of the analytical process and the chemical nature of these compounds, the following diagrams are provided.
Caption: Tautomeric equilibrium of 5-halo-6-methylpyrimidin-4-ols.
These pyrimidinol derivatives can exist in equilibrium with their pyrimidinone tautomers. This equilibrium can be influenced by the solvent and pH, which may affect the appearance of the spectroscopic data, particularly in NMR and UV-Vis spectroscopy.
Caption: Workflow for comparative spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic comparison of 5-iodo-, 5-bromo-, and 5-chloro-6-methylpyrimidin-4-ol. While a complete experimental dataset for all three compounds is not yet available in the public domain, the provided data and predictive trends offer a valuable starting point for researchers in the field. Further experimental work is encouraged to fill the existing data gaps and provide a more comprehensive understanding of these versatile chemical entities.
References
Head-to-head comparison of different synthesis routes for 5-Iodo-6-methylpyrimidin-4-ol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Iodo-6-methylpyrimidin-4-ol is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a head-to-head comparison of two prominent methods for the preparation of this compound, offering insights into their respective yields, reaction conditions, and environmental impact.
Executive Summary
This comparison focuses on two primary synthetic strategies for this compound: a classical approach utilizing N-iodosuccinimide (NIS) in acetic acid and a green chemistry alternative employing solid-state iodination with iodine and silver nitrate. The NIS method is a well-established procedure with a reported yield of 60%. The green chemistry approach, while not yet specifically documented for this substrate, offers a promising alternative with high yields (70-98% for similar pyrimidines), significantly shorter reaction times, and solvent-free conditions.[1] The choice between these routes will likely depend on a laboratory's specific priorities, including yield requirements, cost considerations, and commitment to sustainable chemical practices.
Comparative Data of Synthetic Routes
| Parameter | Route 1: N-Iodosuccinimide (NIS) in Acetic Acid | Route 2: Solid-State Iodination with I2/AgNO3 |
| Starting Material | 6-Methylpyrimidin-4(3H)-one | 6-Methylpyrimidin-4(3H)-one |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I2) and Silver Nitrate (AgNO3) |
| Solvent | Acetic Acid | Solvent-free (mechanical grinding) |
| Reported Yield | 60%[2] | 70-98% (for similar pyrimidine derivatives)[1] |
| Reaction Time | Approximately 30 hours[2] | 20-30 minutes[1] |
| Work-up | Dilution with water, filtration, washing with aqueous sodium thiosulfate.[2] | Addition of saturated sodium thiosulfate solution, separation of the solid product.[1] |
| Environmental Impact | Use of organic solvent (acetic acid). | Minimal solvent use, considered an eco-friendly approach.[1] |
Experimental Protocols
Route 1: Synthesis using N-Iodosuccinimide (NIS) in Acetic Acid
This procedure is based on a general method for the synthesis of 5-iodo-6-methylpyrimidin-4(1H)-one.[2]
Procedure:
-
To a solution of 6-methylpyrimidin-4(3H)-one (70 g, 0.64 mol) in acetic acid, N-iodosuccinimide (NIS) (127 g, 0.56 mol) was added in portions over 15 minutes at room temperature.
-
The reaction mixture was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC) until the starting material was completely consumed (approximately 30 hours).
-
Upon completion, the reaction mixture was diluted with water.
-
The precipitated solid product was collected by filtration.
-
The collected solid was washed with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
The final product was dried under vacuum to yield this compound (90 g, 60% yield).[2]
Route 2: Green Synthesis via Solid-State Iodination
This protocol is adapted from a general method for the iodination of pyrimidine derivatives under solvent-free conditions.[1]
Procedure:
-
In a mortar, 6-methylpyrimidin-4(3H)-one (4.4 mmol), solid iodine (1.12 mmol), and silver nitrate (9 mmol) are combined. A few drops of acetonitrile may be added to facilitate grinding.
-
The mixture is ground with a pestle for 20-30 minutes. The reaction is exothermic, and a violet-colored tacky solid is formed.
-
Reaction completion is monitored by TLC.
-
Once complete, a saturated solution of sodium thiosulfate (5 mL) is added to the mortar to quench any unreacted iodine.
-
The remaining solid product is then separated.
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthesis route.
Synthetic Pathways Overview
Caption: Comparison of the two synthetic pathways.
References
Validating the Structure of 5-Iodo-6-methylpyrimidin-4-ol: A Comparative Guide to 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery pipeline. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of 5-Iodo-6-methylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry.
The precise arrangement of substituents on the pyrimidine ring is crucial for its biological activity. Here, we demonstrate how a suite of 2D NMR experiments—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—provides unequivocal evidence for the assigned structure. This guide will also present the experimental protocols for these techniques and compare their utility against alternative methods such as X-ray crystallography and mass spectrometry.
Structural Elucidation Workflow
The process of validating the structure of this compound using 2D NMR follows a logical progression. Initially, 1D ¹H and ¹³C NMR spectra are acquired to identify the number and types of protons and carbons. Subsequently, 2D NMR experiments are performed to establish connectivity and piece together the molecular framework.
Predicted 2D NMR Correlations for this compound
The following tables summarize the anticipated correlations from COSY, HSQC, and HMBC experiments for this compound. These predictions are based on established principles of NMR spectroscopy.[1][2][3]
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Number of Bonds |
| H2 (approx. 8.0-8.5) | N/A | - |
| CH₃ (approx. 2.3-2.8) | N/A | - |
| OH (variable) | N/A | - |
| NH (approx. 11-13) | H2 (weak, if observable) | 4J |
Note: Due to the substitution pattern, no significant through-bond proton-proton couplings are expected, except for a potential weak long-range coupling between the NH and H2 protons.
Table 2: Predicted ¹H-¹³C HSQC Correlations (One-Bond)
| Proton (δ, ppm) | Correlating Carbon (δ, ppm) |
| H2 (approx. 8.0-8.5) | C2 (approx. 150-155) |
| CH₃ (approx. 2.3-2.8) | C7 (CH₃) (approx. 20-25) |
Table 3: Predicted ¹H-¹³C HMBC Correlations (Multiple-Bond)
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) | Number of Bonds |
| H2 (approx. 8.0-8.5) | C4 (approx. 160-165), C6 (approx. 155-160) | 2J, 3J |
| CH₃ (approx. 2.3-2.8) | C6 (approx. 155-160), C5 (approx. 80-90) | 2J, 2J |
| NH (approx. 11-13) | C2 (approx. 150-155), C6 (approx. 155-160), C4 (approx. 160-165) | 2J, 2J, 3J |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh approximately 10-15 mg of purified this compound.[1][4]
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5]
-
Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.[2]
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR: A standard 1D proton spectrum is acquired to determine chemical shifts and spectral width for subsequent 2D experiments.[6]
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all unique carbon atoms.[4]
-
COSY (Correlation Spectroscopy): This experiment identifies spin-coupled protons.[1] A standard COSY pulse sequence (e.g., 'cosygpqf') is used.[6] Spectral widths in both dimensions are set to encompass all proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies protons directly attached to carbons.[2] A standard HSQC pulse sequence is used with a one-bond coupling constant (¹JCH) set to approximately 145 Hz.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (2-4 bonds).[1] A standard HMBC pulse sequence is used, optimized for a long-range coupling constant of 7-10 Hz.[2]
Comparative Analysis of Structural Validation Techniques
While 2D NMR is a powerful tool, it is important to understand its strengths and weaknesses in comparison to other techniques.
Table 4: Comparison of Structural Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Atom connectivity, detailed molecular structure in solution. | Non-destructive, provides information on solution-state conformation, relatively fast. | Requires a soluble sample of sufficient concentration, may not provide absolute stereochemistry. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, absolute stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, structure may differ from solution-state conformation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, requires very small sample amounts. | Provides limited information on atom connectivity and isomerism. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple to operate. | Provides limited information on the overall molecular structure. |
The Power of 2D NMR in Practice
For this compound, the HMBC experiment is particularly insightful. The correlation between the methyl protons (CH₃) and both the C6 and C5 carbons unequivocally places the methyl group at position 6 and adjacent to the iodinated carbon. Similarly, the correlations from the H2 proton to the C4 and C6 carbons confirm the position of this proton and the overall connectivity of the pyrimidine ring. The HSQC spectrum confirms the direct attachment of H2 to C2 and the methyl protons to their corresponding carbon. While COSY is less informative for this particular molecule due to the lack of vicinal protons, in more complex analogs it would be crucial for identifying proton-proton coupling networks.
The following diagram illustrates the key HMBC correlations that are instrumental in confirming the structure of this compound.
Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the molecule.
References
A Comparative Guide to the Purity Analysis of 5-Iodo-6-methylpyrimidin-4-ol: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Iodo-6-methylpyrimidin-4-ol, a key building block in the synthesis of various therapeutic agents, requires precise and reliable analytical methods for impurity profiling. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present supporting experimental protocols and data to aid researchers in selecting the most appropriate methodology for their needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the nature of potential impurities. This compound is a non-volatile solid with a high melting point (238-239 °C), which has significant implications for the suitability of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. |
| Applicability to Analyte | Highly suitable for non-volatile and thermally labile compounds like this compound.[1] | Requires derivatization to increase volatility and thermal stability, which can add complexity to sample preparation. |
| Typical Impurities Detected | Non-volatile organic impurities, related substances, degradation products.[2] | Volatile and semi-volatile impurities, residual solvents.[3] |
| Sensitivity | High sensitivity, with UV detectors being common. LC-MS offers even lower detection limits.[3][4] | Excellent sensitivity, especially for volatile analytes.[5] |
| Resolution | Excellent resolving power for complex mixtures.[1] | Very high resolution, particularly with capillary columns.[1] |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | Can be more complex, potentially requiring derivatization. |
| Analysis Time | Typically longer run times compared to GC for simple mixtures.[1] | Faster analysis for volatile compounds.[1] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are representative and may require optimization based on the specific impurities of interest and the instrumentation used.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable analyte for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure:
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 900 µL of pyridine as a solvent.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 amu
Workflow for Purity Analysis
The following diagram illustrates a comprehensive workflow for the purity analysis of this compound, incorporating both HPLC and GC-MS techniques for a thorough characterization of impurities.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. biomedres.us [biomedres.us]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Iodo-6-methylpyrimidin-4-ol in Standard Coupling Reactions: A Comparative Guide
For researchers and professionals in drug discovery and development, the efficient functionalization of heterocyclic scaffolds is paramount. The pyrimidine core, in particular, is a privileged structure in medicinal chemistry. This guide provides a comparative benchmark of 5-Iodo-6-methylpyrimidin-4-ol against its bromo- and chloro-analogs in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data presented herein is a synthesis of established reactivity principles for halopyrimidines and specific examples from related systems to provide a predictive performance overview.
General Reactivity Trends in Halopyrimidines
The performance of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring.
Influence of the Halogen: The reactivity generally follows the order: I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens. Consequently, iodopyrimidines like this compound are the most reactive substrates, typically requiring lower temperatures and shorter reaction times. Chloro-derivatives are the least reactive among the three and often necessitate more robust catalytic systems and harsher conditions to achieve comparable yields.[1]
Influence of Halogen Position: The electronic nature of the pyrimidine ring also plays a crucial role. The general order of reactivity for halogen positions is C4/C6 > C2 > C5. The C4 and C6 positions are most susceptible to oxidative addition due to their electron-deficient nature. The C2 position is also activated, whereas the C5 position, as in the case of the title compound, is the least electronically activated.[1] Despite this, the high reactivity of the C-I bond in this compound is expected to make it a highly effective substrate in cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl/vinyl halides and boronic acids or their esters. For this compound, high yields are anticipated under mild conditions. In contrast, its chloro-analog would likely require more specialized ligands (e.g., biarylphosphines) and higher temperatures to achieve similar efficacy.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Halogen (X) at C5 | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) | Reference |
| I | Pd(PPh₃)₄ (5%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 2-6 | >90 | General |
| Br | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DME | 80-100 | 8-16 | 70-85 | [2] |
| Cl | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | 60-80 | [3][4] |
Note: Yields are estimates based on reactivity trends and data from analogous systems. Actual yields may vary.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl/vinyl halide. The high reactivity of the C-I bond in this compound makes it an excellent candidate for this transformation, likely proceeding efficiently under standard, copper-co-catalyzed conditions at or near room temperature. The bromo- and chloro-analogs would necessitate progressively more forcing conditions.
Table 2: Predicted Performance in Sonogashira Coupling
| Halogen (X) at C5 | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) | Reference |
| I | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N | DMF | 25-50 | 1-4 | >85 | [5][6] |
| Br | Pd(PPh₃)₄ (5%) | CuI (10%) | DIPA | THF | 50-70 | 6-12 | 65-80 | [7][8] |
| Cl | Pd(PPh₃)₂Cl₂ (5%) | CuI (10%) | Pyrrolidine | NMP | 80-100 | 12-24 | 40-60 | [9] |
Note: Yields are estimates based on reactivity trends and data from analogous systems. Actual yields may vary.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While aryl iodides are generally reactive, they can sometimes form inhibitory palladium-iodide species.[10] However, with appropriate ligand selection, this compound is expected to perform well. The less reactive chloro- and bromo-analogs will likely require more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle efficiently.
Table 3: Predicted Performance in Buchwald-Hartwig Amination
| Halogen (X) at C5 | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) | Reference |
| I | Pd₂(dba)₃ (1.5%) | Xantphos (3%) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 4-10 | 75-90 | [11] |
| Br | Pd(OAc)₂ (2%) | BINAP (3%) | NaOtBu | Toluene | 90-110 | 12-24 | 70-85 | [11] |
| Cl | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | t-BuOH | 100-120 | 18-36 | 60-75 | [11] |
Note: Yields are estimates based on reactivity trends and data from analogous systems. Actual yields may vary.
Visualizing the Processes
To better illustrate the relationships and workflows, the following diagrams are provided.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Reactivity trends of halopyrimidines in cross-coupling.
Experimental Protocols
The following are representative protocols for the cross-coupling reactions of this compound. These can be adapted for the bromo- and chloro-analogs, likely requiring the modifications outlined in the tables above.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe. Then, add the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 4-10 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle Diagrams
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 5-Iodo-6-methylpyrimidin-4-ol: A Guide for Laboratory Professionals
The proper disposal of 5-Iodo-6-methylpyrimidin-4-ol, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers and professionals in drug development. Adherence to these protocols, in conjunction with institutional and local regulations, will minimize risks and ensure responsible waste management.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific toxicity data is limited, related compounds suggest that it should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[1][2] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
General Handling:
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills:
-
Evacuate: If necessary, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as chemical waste.[2]
Large Spills:
-
Evacuate: Evacuate the area immediately.
-
Alert: Notify your institution's environmental health and safety (EHS) department.
-
Secure: Restrict access to the spill area.
-
Professional Cleanup: Allow trained personnel to manage the cleanup.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved chemical waste disposal service.[1][3] Never dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves, paper towels), and spill cleanup debris.
-
Place the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, concentration, and hazard warnings.
-
-
Storage of Waste:
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
IV. Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 7752-74-1 |
| Molecular Formula | C₅H₅IN₂O |
| Molecular Weight | 236.01 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 238-239 °C |
| Boiling Point | 245.5 ± 43.0 °C (Predicted) |
| Density | 2.19 ± 0.1 g/cm³ (Predicted) |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |
Data sourced from ChemicalBook.[4]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Iodo-6-methylpyrimidin-4-ol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 5-Iodo-6-methylpyrimidin-4-ol (CAS No: 7752-74-1). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to mitigate risks associated with its hazardous properties. Hazard statements for this compound indicate it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1]
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing. | To protect eyes from splashes and solid particulates, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | To prevent skin contact and subsequent irritation. |
| Body Protection | A buttoned-up, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is recommended, especially when handling the powder outside of a certified chemical fume hood or glove box. | To prevent inhalation of the compound, which is harmful if inhaled. |
Operational Plan
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe experimental workflow.
Pre-Handling Checklist:
-
Verify Equipment: Ensure all necessary PPE is available and in good condition.
-
Engineering Controls: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Have a spill kit readily accessible.
Step-by-Step Handling Procedure:
-
Don PPE: Put on the required personal protective equipment as detailed in the table above.
-
Work Area Preparation: Conduct all handling of solid this compound within a certified chemical fume hood or other suitable ventilated enclosure.
-
Weighing and Transfer: When weighing and transferring the compound, use techniques that minimize dust generation.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Container Management: Keep the waste container securely closed when not in use.
-
Institutional Guidelines: Adhere to all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


